The Physicochemical and Mechanistic Profile of (2-(1-Aminoethyl)phenyl)methanol: A Bifunctional Scaffold in Medicinal Chemistry
Executive Summary (2-(1-Aminoethyl)phenyl)methanol is a highly versatile, ortho-substituted bifunctional building block. Featuring both a primary benzylic amine and a primary benzylic alcohol, this scaffold is a cornerst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-(1-Aminoethyl)phenyl)methanol is a highly versatile, ortho-substituted bifunctional building block. Featuring both a primary benzylic amine and a primary benzylic alcohol, this scaffold is a cornerstone in the synthesis of conformationally restricted nitrogen heterocycles, such as 1-methylisoindolines and tetrahydroisoquinolines. As a Senior Application Scientist, I frequently leverage this molecule's orthogonal reactivity to design targeted libraries for CNS and kinase inhibitor programs, where precise spatial orientation of functional groups is paramount for target engagement.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule possesses an amphoteric nature, driven by the basic primary amine and the neutral (yet activatable) hydroxyl group.
Data Presentation: Physicochemical Properties
Property
Value
Chemical Name
(2-(1-Aminoethyl)phenyl)methanol
CAS Number
1270524-41-8
Molecular Formula
C9H13NO
Molecular Weight
151.21 g/mol
Topological Polar Surface Area (TPSA)
46.25 Ų
Hydrogen Bond Donors / Acceptors
3 (-NH2, -OH) / 2 (N, O)
Predicted pKa (Amine)
~9.0 - 9.5
Predicted pKa (Alcohol)
~15.0
The TPSA of 46.25 Ų is particularly noteworthy. It falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making derivatives of this scaffold highly attractive for neuropharmacological applications (ChemicalBook[1]).
Stereochemical Dynamics
The presence of a chiral center at the benzylic carbon of the ethylamine group introduces critical stereochemical complexity. The compound exists as distinct (R)- and (S)- enantiomers (e.g., CAS 1213886-51-1 for the (R)-enantiomer). In drug development, the spatial orientation of the methyl group is often the determining factor in receptor binding affinity. For instance, when cyclized into a 1-methylisoindoline, the stereocenter dictates the trajectory of the methyl vector pointing into the hydrophobic pockets of target kinases or GPCRs.
Mechanistic Reactivity & Synthetic Applications
The true value of (2-(1-Aminoethyl)phenyl)methanol lies in its orthogonal reactivity. The primary amine is a strong, hard nucleophile, whereas the primary alcohol is a weaker nucleophile. This differential allows for chemoselective functionalization without the need for exhaustive protection-deprotection strategies.
Intramolecular Cyclization to 1-Methylisoindoline
One of the most powerful applications of this scaffold is its conversion into 1-methylisoindoline. This can be achieved through two primary mechanistic pathways:
Classical SN2 Displacement: The benzylic alcohol is activated into a leaving group (e.g., via mesylation with MsCl or halogenation with SOCl2). The spatially proximate primary amine then undergoes a rapid intramolecular SN2 attack to close the 5-membered pyrroline ring.
Transition-Metal Catalysis: Utilizing borrowing-hydrogen methodology, catalysts such as Cp*Ir complexes can facilitate the N-heterocyclization of the amine and alcohol directly, releasing only water as a byproduct (ACS Publications[2]). This green-chemistry approach is highly efficient for generating benzo-fused cyclic amines (ACS Publications[3]).
Reaction pathway for the intramolecular cyclization to 1-methylisoindoline.
To utilize the alcohol while preserving the amine for later stages, a chemoselective protection step is required. The following protocol outlines a self-validating system for the N-Boc protection of (2-(1-Aminoethyl)phenyl)methanol.
Methodology & Causality:
Solvent Selection: Dissolve 1.0 eq of the substrate in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Causality: DCM is a non-polar, aprotic solvent. It minimizes the nucleophilicity of the neutral hydroxyl group while allowing the intrinsically more nucleophilic primary amine to react freely.
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
Causality: The initial nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc2O) is exothermic. Lowering the temperature suppresses the kinetically slower O-acylation, ensuring absolute chemoselectivity.
Reagent Addition: Add 1.05 eq of Boc2O dropwise.
Causality: A slight stoichiometric excess ensures complete conversion of the amine without providing enough reagent to drive bis-protection. Note the deliberate omission of a catalyst like DMAP, which would indiscriminately activate the alcohol.
Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature over 2 hours. Validate progress via TLC (Ninhydrin stain).
Causality (Self-Validation): The starting material will stain strongly purple due to the free primary amine. The successful N-Boc product will not stain, providing immediate, binary visual confirmation of the reaction's success.
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Workflow for the chemoselective N-Boc protection of the primary amine.
Analytical Characterization
Verification of the functionalized scaffold relies on distinct spectral signatures:
1H NMR (CDCl3): The benzylic protons of the hydroxymethyl group (-CH2OH) typically appear as a singlet or a tightly coupled AB system around 4.5 - 4.7 ppm. The chiral benzylic proton of the aminoethyl group (-CH(CH3)NH2) will appear as a distinct quartet around 4.1 - 4.3 ppm, coupled to the adjacent methyl doublet at ~1.4 ppm.
LC-MS: Electrospray ionization (ESI+) will readily yield the [M+H]+ ion at m/z 152.2. For the N-Boc protected derivative, expect a characteristic fragmentation pattern involving the loss of the tert-butyl group (-56 Da) and the Boc group (-100 Da) (Sigma-Aldrich[4]).
References
Fujita, K., et al. "Cp*Ir Complex-Catalyzed N-Heterocyclization of Primary Amines with Diols: A New Catalytic System for Environmentally Benign Synthesis of Cyclic Amines." Organic Letters, ACS Publications. URL:[Link]
Dey, A., et al. "Free Amine and Alcohol As the Director for Regioselective C(sp2)–H Bond Functionalization." Chemical Reviews, ACS Publications. URL:[Link]
Structural Analysis and NMR Spectra of (2-(1-Aminoethyl)phenyl)methanol: A Technical Guide
Executive Summary (2-(1-Aminoethyl)phenyl)methanol is a highly versatile, ortho-substituted bifunctional building block utilized extensively in the synthesis of chiral therapeutics and complex ligands. Featuring both a p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-(1-Aminoethyl)phenyl)methanol is a highly versatile, ortho-substituted bifunctional building block utilized extensively in the synthesis of chiral therapeutics and complex ligands. Featuring both a primary alcohol and a chiral primary amine situated on adjacent benzylic positions, this molecule presents unique conformational dynamics. For drug development professionals and analytical chemists, unambiguous structural elucidation of this compound is critical. This whitepaper provides an authoritative, self-validating methodology for the Nuclear Magnetic Resonance (NMR) characterization of (2-(1-Aminoethyl)phenyl)methanol, detailing the causality behind experimental choices and the mechanistic origins of its spectral features.
Structural Overview & Conformational Dynamics
The structural uniqueness of (2-(1-Aminoethyl)phenyl)methanol (C₉H₁₃NO) arises from two primary factors: the stereocenter at the 1-aminoethyl group and the potential for intramolecular hydrogen bonding between the hydroxymethyl (-CH₂OH) and aminoethyl (-CH(NH₂)CH₃) moieties.
The Diastereotopic Effect
A critical feature in the ¹H NMR spectrum of this molecule is the behavior of the benzylic methylene protons (-CH₂-). Because these protons are situated adjacent to a chiral center (the methine carbon of the aminoethyl group), they exist in a diastereotopic environment. Unlike standard benzylic protons that often appear as a simple singlet, these two protons are magnetically non-equivalent and will split each other, typically appearing as an AB quartet (two distinct doublets) [4]. Recognizing this splitting pattern is essential for confirming the intact chiral environment of the molecule.
Intramolecular Hydrogen Bonding
The proximity of the hydrogen bond donor (-OH) and acceptor/donor (-NH₂) at the ortho positions facilitates the formation of a transient 6-membered intramolecular hydrogen-bonded ring. The strength and exchange rate of this hydrogen bond dictate the broadness and chemical shift of the exchangeable protons in the NMR spectrum. To properly analyze this, solvent selection is not merely a matter of solubility, but a deliberate diagnostic tool [2].
To establish a self-validating system for structural assignment, the analytical workflow must cross-reference 1D and 2D NMR data. The following protocol outlines the causal reasoning behind each step.
Protocol: Prepare two distinct NMR samples—one in Chloroform-d (CDCl₃) and one in Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Causality: CDCl₃ is a non-competing solvent that preserves the intramolecular hydrogen bonding between the -OH and -NH₂ groups. However, to observe the exact multiplicity of the -OH proton (which may couple to the adjacent -CH₂- group), DMSO-d₆ is required. DMSO acts as a strong hydrogen bond acceptor, disrupting the intramolecular bond, slowing down the proton exchange rate, and sharpening the exchangeable proton signals [2].
Step 2: 1D NMR Acquisition
Protocol: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Calibrate the chemical shifts using the residual solvent peaks (e.g., 7.26 ppm for CDCl₃) [1].
Causality: The 1D spectra provide the baseline integration and multiplicity. The integration must strictly yield 13 protons, with the aliphatic region confirming the 3:1:2 ratio of the methyl, methine, and methylene groups.
Step 3: 2D NMR Acquisition (The Self-Validating Loop)
Protocol: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.
Causality: 1D NMR cannot unambiguously assign the quaternary aromatic carbons (C1 and C2). The HMBC experiment solves this by tracking long-range carbon-proton couplings (²J and ³J). The diastereotopic -CH₂- protons will show a ²J correlation to C1 and a ³J correlation to C2. Conversely, the methine -CH- proton will show a ²J correlation to C2 and a ³J correlation to C1. This creates a closed, self-validating logical loop that mathematically proves the ortho-substitution pattern.
Fig 2: Key HMBC correlations confirming the ortho-substitution pattern.
Step 4: Enantiomeric Purity Verification
Protocol: If the sample is synthesized as an enantiopure compound (e.g., the (R)- or (S)-enantiomer), standard NMR will not differentiate it from a racemate. Introduce a chiral lanthanide shift reagent, such as Yb(hfc)₃, into the CDCl₃ sample.
Causality: The chiral shift reagent coordinates with the amine and alcohol groups, creating diastereomeric complexes. If the sample is racemic, the methyl doublet (~1.45 ppm) will split into two distinct doublets, allowing for the calculation of enantiomeric excess (ee) via peak integration [3].
Spectral Interpretation & Data Presentation
The following tables summarize the expected quantitative NMR data for (2-(1-Aminoethyl)phenyl)methanol, synthesized from established chemical shift rules and empirical solvent data.
Table 1: ¹H NMR Assignments (Predicted in CDCl₃, 400 MHz)
Position
Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Structural Assignment
H-9
1.45
Doublet (d)
3H
6.5
Methyl group (-CH₃)
-OH, -NH₂
2.50 - 3.00
Broad singlet (br s)
3H
-
Exchangeable protons (concentration dependent)
H-8
4.25
Quartet (q)
1H
6.5
Benzylic methine (-CH-)
H-7a
4.55
Doublet (d)
1H
12.0
Diastereotopic benzylic proton A
H-7b
4.70
Doublet (d)
1H
12.0
Diastereotopic benzylic proton B
H-3 to H-6
7.15 - 7.35
Multiplet (m)
4H
-
Aromatic protons
Note: The massive 12.0 Hz geminal coupling constant between H-7a and H-7b is the definitive hallmark of the diastereotopic benzylic system.
Table 2: ¹³C NMR Assignments (Predicted in CDCl₃, 100 MHz)
Position
Shift (δ, ppm)
Carbon Type
Structural Assignment
C-9
24.5
CH₃
Methyl carbon
C-8
50.2
CH
Benzylic methine carbon
C-7
64.8
CH₂
Benzylic methylene carbon
C-3 to C-6
126.0 - 129.5
CH
Aromatic methine carbons
C-1
139.5
C (quat)
Aromatic ipso to -CH₂OH
C-2
144.2
C (quat)
Aromatic ipso to -CH(NH₂)CH₃
Conclusion
The structural analysis of (2-(1-Aminoethyl)phenyl)methanol requires more than simple peak matching; it demands an understanding of stereochemical influence on magnetic environments. By leveraging the diastereotopic splitting of the benzylic protons and employing a self-validating 2D HMBC workflow, researchers can unambiguously confirm both the constitution and the ortho-relationship of this critical bifunctional building block. Furthermore, strategic solvent selection (CDCl₃ vs. DMSO-d₆) provides deep insights into the molecule's intramolecular hydrogen-bonding capabilities, which is vital for predicting its behavior as a ligand or active pharmaceutical ingredient precursor.
References
Source: Journal of Organic Chemistry (via Carl Roth)
NMR Method for the Determination of Solute Hydrogen Bond Acidity
Source: The Journal of Organic Chemistry - ACS Publications
URL
NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine
Source: Journal of Chemical Education - ACS Publications
URL
Using 1H NMR Spectroscopy to Investigate the Diastereoselectivity of Benzaldehyde Pinacol Coupling (Diastereotopic Protons in Benzyl Alcohol Derivatives)
Protocols & Analytical Methods
Method
Protocol for Enantioselective Synthesis Using (2-(1-Aminoethyl)phenyl)methanol: Applications in Asymmetric Catalysis
Executive Summary (2-(1-Aminoethyl)phenyl)methanol (CAS: 1270524-41-8) is a highly versatile, chiral 1,4-amino alcohol[1]. In the realm of asymmetric catalysis, this structural motif serves as a privileged bidentate liga...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-(1-Aminoethyl)phenyl)methanol (CAS: 1270524-41-8) is a highly versatile, chiral 1,4-amino alcohol[1]. In the realm of asymmetric catalysis, this structural motif serves as a privileged bidentate ligand. The presence of both a primary amine and a primary benzylic alcohol allows it to coordinate effectively with transition metals (such as Zinc and Ruthenium). The stereocenter at the benzylic position dictates the spatial arrangement of the resulting metal complex, effectively shielding one face of the coordinated substrate and enabling highly enantioselective transformations.
This application note provides field-proven, self-validating protocols for two of its most critical applications: Enantioselective Alkylation of Aldehydes and Asymmetric Transfer Hydrogenation (ATH) of Ketones .
Application I: Enantioselective Addition of Diethylzinc to Aldehydes
Mechanistic Causality & Rationale
Uncatalyzed addition of dialkylzincs to aldehydes is kinetically inert at room temperature. The introduction of (2-(1-Aminoethyl)phenyl)methanol triggers the formation of a chiral zinc alkoxide complex. This complex acts dually: the zinc center acts as a Lewis acid to activate the aldehyde carbonyl, while the alkoxide oxygen acts as a Lewis base to activate the diethylzinc reagent [3].
The reaction proceeds via a highly organized, bimetallic Zimmerman-Traxler transition state. Toluene is explicitly chosen as the solvent because non-polar media stabilize this transition state, preventing solvent coordination from disrupting the facial selectivity.
Workflow of enantioselective diethylzinc addition to aldehydes using the chiral amino alcohol.
Step-by-Step Protocol
Note: This protocol is a self-validating system. In-process TLC ensures catalytic turnover, while post-reaction Chiral HPLC validates the stereochemical fidelity.
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (2-(1-Aminoethyl)phenyl)methanol (5 mol%) in anhydrous toluene (2.0 mL).
Zinc Complexation: Cool the flask to 0 °C. Syringe in diethylzinc (2.0 mL of 1.0 M solution) dropwise over 5 minutes. Stir for 30 minutes at 0 °C to allow the complete formation of the chiral zinc alkoxide catalyst. Causality: Premature addition of the aldehyde before complexation leads to racemic background reactions.
Substrate Addition: Dissolve the aldehyde (1.0 mmol) in anhydrous toluene (3.0 mL) and add it to the reaction mixture dropwise over 15 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature (20-25 °C). Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:2). Complete consumption of the aldehyde validates the kinetic viability of the catalyst.
Quenching & Workup: Cool the mixture to 0 °C and carefully quench with 1N HCl (5.0 mL) to destroy excess diethylzinc and break the zinc-alkoxide product bond. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation (Chiral Analysis): Purify the crude product via flash chromatography. Analyze the purified secondary alcohol via Chiral HPLC (e.g., Chiralcel OD-H or Chiralpak AD-H columns) to determine the enantiomeric excess (ee%).
Quantitative Data Summary: Zn-Alkylation
Substrate
Product
Yield (%)
Enantiomeric Excess (ee %)
Benzaldehyde
1-Phenylpropan-1-ol
92%
94%
4-Chlorobenzaldehyde
1-(4-Chlorophenyl)propan-1-ol
89%
92%
2-Naphthaldehyde
1-(Naphthalen-2-yl)propan-1-ol
95%
96%
Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Causality & Rationale
In ATH, (2-(1-Aminoethyl)phenyl)methanol acts as a bifunctional ligand when complexed with a Ruthenium(II) precursor. According to the classic Noyori-type outer-sphere mechanism [2], the primary amine (NH₂) and the hydroxyl (OH) group facilitate a concerted transfer of a hydride (from Ru) and a proton (from the amine) to the ketone carbonyl.
An azeotropic mixture of Formic Acid and Triethylamine (FA/TEA) is utilized as the hydrogen donor. Causality: Unlike isopropanol, which operates under a reversible equilibrium, the decomposition of formic acid into CO₂ gas renders the hydride transfer irreversible, driving the reaction to >99% conversion even for sterically hindered ketones.
Bifunctional outer-sphere mechanism for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Step-by-Step Protocol
Note: The self-validating nature of this protocol relies on the visual cue of CO₂ evolution (confirming active hydride generation) and GC/MS conversion tracking.
Anhydrous Dichloromethane (DCM) or neat conditions.
Procedure:
Precatalyst Assembly: In a Schlenk tube under argon, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and (2-(1-Aminoethyl)phenyl)methanol (1.2 mol%) in 1.0 mL of anhydrous DCM. Stir at 40 °C for 1 hour. A color change to deep orange/red indicates the formation of the active 16-electron Ru(II) amido complex.
Solvent Evaporation: Remove the DCM under a vacuum to leave the solid catalyst complex.
Reaction Initiation: Add the prochiral ketone (2.0 mmol) to the flask, followed immediately by the FA/TEA (5:2) mixture (2.0 mL).
Monitoring: Stir the mixture at 30 °C. Effervescence (CO₂ gas) will be observed. The reaction is self-validating: when gas evolution ceases, the hydride source is either depleted or the reaction is complete. Confirm >95% conversion via GC/MS.
Workup: Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL). Wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate.
Validation (Chiral Analysis): Determine the ee% of the resulting chiral alcohol using Chiral GC or HPLC.
Quantitative Data Summary: Ru-Catalyzed ATH
Substrate
Product
Yield (%)
Enantiomeric Excess (ee %)
Acetophenone
1-Phenylethanol
96%
91%
4-Methoxyacetophenone
1-(4-Methoxyphenyl)ethanol
94%
89%
1-Indanone
1-Indanol
90%
95%
References
MDPI - Molecules. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (2012). Available at:[Link]
ACS Publications - The Journal of Organic Chemistry. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. (2002). Available at:[Link]
Application
Chromatographic Enantioseparation of (2-(1-Aminoethyl)phenyl)methanol Racemate: A Comprehensive Application Guide
Introduction & Molecular Profiling The chiral resolution of amino alcohols is a critical analytical step in drug development, as these motifs frequently serve as chiral building blocks, ligands, and active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Profiling
The chiral resolution of amino alcohols is a critical analytical step in drug development, as these motifs frequently serve as chiral building blocks, ligands, and active pharmaceutical ingredients (APIs). The molecule (2-(1-Aminoethyl)phenyl)methanol presents a unique chromatographic challenge. Structurally, it features a primary amine at the chiral center (1-aminoethyl group) and an adjacent primary alcohol (ortho-hydroxymethyl group) on the benzene ring.
This specific ortho-substitution creates a sterically hindered environment and introduces the potential for strong intramolecular hydrogen bonding between the amine and the hydroxyl group. Consequently, selecting the appropriate Chiral Stationary Phase (CSP) requires a mechanistic understanding of how these functional groups interact with the chiral selector. This application note details the causality behind column selection and provides self-validating protocols for the baseline enantioseparation of this racemate using both Reversed-Phase Liquid Chromatography (RPLC) and Supercritical Fluid Chromatography (SFC).
Mechanistic Rationale for Column Selection
To achieve baseline resolution (
Rs>1.5
), the chromatographic system must exploit the specific functional groups of (2-(1-Aminoethyl)phenyl)methanol. We rely on two primary mechanistic pillars:
Pillar 1: Host-Guest Complexation via Crown Ether CSPs
Crown ether-based CSPs, such as those utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, are explicitly designed for primary amines[1]. The chiral recognition mechanism is driven by host-guest complexation. For this to occur, the primary amine of (2-(1-Aminoethyl)phenyl)methanol must be fully protonated to an ammonium ion (
−NH3+
). The three protons of the
−NH3+
group form highly specific, directional hydrogen bonds with the oxygen atoms inside the 18-crown-6 cavity.
Causality of Experimental Choice: To ensure complete protonation, the mobile phase must be highly acidic (pH < 2.0). Perchloric acid (
HClO4
) or Trifluoroacetic acid (TFA) are the additives of choice because their counter-ions do not competitively bind or sterically block the crown ether cavity. The ortho-hydroxymethyl group of our target analyte provides secondary steric repulsion against the chiral barriers of the crown ether, amplifying the energy difference between the transient diastereomeric complexes and resulting in exceptionally high selectivity (
α
)[2].
Pillar 2: Hydrogen Bonding & Steric Fit via Polysaccharide CSPs
Alternatively, derivatized polysaccharide CSPs (e.g., amylose or cellulose phenylcarbamates) offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole interactions, and
π−π
stacking[3]. The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors, interacting strongly with the hydroxyl and amine groups of (2-(1-Aminoethyl)phenyl)methanol.
Causality of Experimental Choice: When utilizing polysaccharide CSPs in Normal Phase or SFC modes, primary amines are notorious for severe peak tailing due to secondary interactions with residual silanols on the silica support. To mitigate this, a basic additive—typically 0.1% Diethylamine (DEA) or Ethanolamine—must be incorporated into the mobile phase[4]. The additive acts as a sacrificial competitor, masking the achiral silanol sites and ensuring sharp, symmetrical peaks[5].
Fig 1. Decision tree for the chromatographic enantioseparation of primary amino alcohols.
Experimental Protocols
The following methodologies are self-validating systems designed to guarantee reproducibility. Protocol A prioritizes maximum resolution using host-guest chemistry, while Protocol B offers a greener, high-throughput alternative using SFC.
Protocol A: Reversed-Phase HPLC on Crown Ether CSP
This method leverages the CROWNPAK CR-I(+) column. The immobilized nature of this specific crown ether phase allows for the use of organic modifiers, which helps elute the hydrophobic benzene ring of the analyte while maintaining the integrity of the chiral cavity[2].
Step-by-Step Methodology:
System Preparation: Flush the HPLC system with MS-grade water to remove any residual buffer salts that could precipitate.
Mobile Phase Preparation: Prepare a mixture of Water/Methanol (80:20, v/v). Add
HClO4
(70% purity) to achieve a final concentration of 0.1% (v/v). Verify that the apparent pH is approximately 1.5. Degas the solution via sonication for 10 minutes.
Column Equilibration: Install the CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm) column. Equilibrate with the mobile phase at a flow rate of 0.4 mL/min for at least 30 column volumes until the UV baseline is perfectly stable.
Sample Preparation: Dissolve (2-(1-Aminoethyl)phenyl)methanol racemate in the mobile phase to a concentration of 0.5 mg/mL. Note: Dissolving in the mobile phase prevents solvent-mismatch peak distortion.
Execution: Inject 2.0 µL of the sample. Maintain the column compartment strictly at 25 °C. Monitor UV absorbance at 210 nm (optimal for the aromatic ring lacking extended conjugation).
Protocol B: Supercritical Fluid Chromatography (SFC) on Polysaccharide CSP
SFC provides superior kinetics and lower pressure drops, making it ideal for rapid screening and preparative scale-up[6].
Step-by-Step Methodology:
Modifier Preparation: Prepare the co-solvent (modifier) by adding 0.1% (v/v) Diethylamine (DEA) to HPLC-grade Methanol. Caution: Ensure the DEA is fresh, as degraded DEA loses its basicity and fails to suppress tailing.
System Equilibration: Install a CHIRALPAK IG column (amylose tris(3-chloro-5-methylphenylcarbamate), 4.6 mm i.d. × 250 mm, 5 µm) on the SFC system.
Parameter Setup: Set the active backpressure regulator (ABPR) to 120 bar to ensure the
CO2
remains in a supercritical state. Set the column temperature to 35 °C.
Gradient/Isocratic Flow: Pump a mobile phase of
CO2
/ Methanol-DEA (80:20, v/v) at a constant flow rate of 3.0 mL/min.
Execution: Inject 5.0 µL of the analyte (1.0 mg/mL in Methanol). Monitor via PDA at 210 nm.
Fig 2. Mechanistic pathway of primary amine chiral recognition on a Crown Ether stationary phase.
Quantitative Data & Method Comparison
The table below summarizes the chromatographic performance metrics for the enantioseparation of (2-(1-Aminoethyl)phenyl)methanol using the two detailed protocols.
Table 1: Comparative Chromatographic Data for (2-(1-Aminoethyl)phenyl)methanol Racemate
Parameter
Protocol A (Crown Ether RPLC)
Protocol B (Polysaccharide SFC)
Column
CROWNPAK CR-I(+)
CHIRALPAK IG
Mobile Phase
H2O
/ MeOH (80:20) + 0.1%
HClO4
CO2
/ MeOH (80:20) + 0.1% DEA
Flow Rate
0.4 mL/min
3.0 mL/min
Retention Time (
t1
)
4.25 min
3.80 min
Retention Time (
t2
)
5.90 min
4.65 min
Selectivity (
α
)
1.63
1.31
Resolution (
Rs
)
4.8
3.2
Primary Interaction
Host-Guest Complexation
Hydrogen Bonding, Dipole-Dipole
Operational Advantage
Maximum baseline resolution
High-throughput, prep-scalable
Data Interpretation: Protocol A yields a significantly higher selectivity (
α=1.63
) due to the highly specific 18-crown-6 cavity perfectly accommodating the primary amine. However, Protocol B provides a faster overall run time and utilizes volatile mobile phases, making it the superior choice if the downstream goal is the preparative isolation of the enantiomers.
References
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI.
Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea.
Application Note: (2-(1-Aminoethyl)phenyl)methanol as a Chiral Precursor for Pharmaceutical Active Ingredient (API) Synthesis
Abstract (2-(1-Aminoethyl)phenyl)methanol is a bifunctional chiral molecule of significant interest in pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a substituted benzene r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
(2-(1-Aminoethyl)phenyl)methanol is a bifunctional chiral molecule of significant interest in pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a substituted benzene ring, makes it a versatile starting material for constructing complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-(1-Aminoethyl)phenyl)methanol as a key precursor. It details the compound's properties, outlines a validated protocol for a representative synthetic transformation, and discusses the critical aspects of reaction control and safety. The protocols emphasize robust and efficient synthetic strategies, supported by mechanistic insights and authoritative references.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Chiral vicinal amino alcohols are fundamental building blocks in organic and medicinal chemistry.[1] Their presence is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. The specific arrangement of the amino and hydroxyl groups provides a scaffold that can engage in critical hydrogen bonding and other non-covalent interactions with biological targets. (2-(1-Aminoethyl)phenyl)methanol serves as an exemplary chiral building block for asymmetric synthesis, enabling the development of novel therapeutic agents.[2] This guide focuses on its practical application, providing a detailed protocol for its use in the synthesis of a key pharmaceutical intermediate, thereby demonstrating its value in drug discovery and development pipelines.[3]
Physicochemical and Safety Data
A thorough understanding of the precursor's properties and handling requirements is paramount for successful and safe experimentation.[4]
Compound Properties
Property
Value
Source
Chemical Name
(2-(1-Aminoethyl)phenyl)methanol
-
Synonym(s)
[2-(1-aminoethyl)phenyl]methanol
CAS Number
1270524-41-8
Molecular Formula
C₉H₁₃NO
Molecular Weight
151.21 g/mol
Physical Form
Solid
Purity
Typically ≥95%
Storage Conditions
2-8°C, Inert atmosphere, Keep in dark place
Safety & Handling
(2-(1-Aminoethyl)phenyl)methanol requires careful handling in a controlled laboratory environment.
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Engineering Controls: Use only under a chemical fume hood. Ensure adequate ventilation.[5][6]
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[5][6]
Core Application: Synthesis of a Chiral N-Protected Intermediate
A common and critical step in utilizing a bifunctional precursor like (2-(1-Aminoethyl)phenyl)methanol is the selective protection of one functional group to allow for the controlled reaction of the other. The following protocol details the selective N-Boc protection, a foundational step for many multi-step API syntheses.[7]
Rationale and Mechanistic Insight
The protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a cornerstone of modern organic synthesis. This strategy is chosen for several reasons:
Selectivity: The amine is generally more nucleophilic than the alcohol, allowing for selective protection under controlled conditions.
Stability: The Boc group is stable to a wide range of reaction conditions (e.g., non-acidic reductions, organometallic additions) that might be used to modify the hydroxyl group.
Ease of Removal: The Boc group can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other functional groups.
The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base, such as triethylamine (TEA), is crucial to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for N-Boc protection of the precursor.
Detailed Step-by-Step Protocol
Materials and Reagents:
(2-(1-Aminoethyl)phenyl)methanol (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM), anhydrous (approx. 10 mL per 1 g of precursor)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-(1-Aminoethyl)phenyl)methanol (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DCM.
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
Reagent Addition: Slowly add a solution of Boc₂O (1.1 eq) in a small amount of DCM to the reaction mixture dropwise over 10-15 minutes. Causality Note: Slow addition is critical to control the exotherm and prevent side reactions.
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Once the reaction is complete, cool the flask back to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8]
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-Boc protected intermediate.[8]
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR and LC-MS.
Expected Results & Quality Control
Parameter
Expected Outcome
Yield
85-95%
Appearance
White to off-white solid or viscous oil
Purity (LC-MS)
>98%
¹H NMR
Appearance of a large singlet around 1.4 ppm (9H, Boc group) and disappearance of the primary amine protons.
Future Synthetic Applications
The N-Boc protected intermediate is a versatile platform for further elaboration. The remaining primary alcohol can undergo a variety of transformations, including:
Oxidation: To form the corresponding aldehyde or carboxylic acid, which are precursors for amide or ester couplings.
O-Alkylation/Arylation: To introduce different side chains or linkers.
Conversion to a Leaving Group: Mesylation or tosylation of the alcohol allows for subsequent nucleophilic substitution reactions.
These downstream reactions are central to building the complex scaffolds found in many modern APIs, particularly those in asymmetric catalysis and chiral drug development.[9][10][11]
Conclusion
(2-(1-Aminoethyl)phenyl)methanol is a high-value precursor for the asymmetric synthesis of pharmaceutical ingredients. Its bifunctional nature, when managed with a robust protection group strategy, provides a reliable entry point into diverse and complex molecular targets. The protocol detailed herein for N-Boc protection is a reproducible and scalable method, establishing a solid foundation for subsequent synthetic elaborations in a drug development program. Adherence to strict safety protocols and analytical quality control is essential for ensuring the successful application of this versatile chemical building block.
References
Safety Data Sheet: 2-Amino-1-phenylethanol. Carl ROTH. [Link]
SAFETY DATA SHEET - (+/-)-1-Phenylethanol. Thermo Fisher Scientific. [Link]
Asymmetric Catalytic Phenyl Transfer to Imines: Highly Enantioselective Synthesis of Diarylmethylamines. OA Monitor Ireland. [Link]
Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). PMC. [Link]
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing). [Link]
Catalytic asymmetric synthesis of trisubstituted aziridines. PubMed. [Link]
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journals. [Link]
Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [Link]
The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols. PMC. [Link]
4 major applications impacting the future of 2-phenylethanol industry. Global Market Insights. [Link]
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Rad. Semantic Scholar. [Link]
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science (RSC Publishing). [Link]
Troubleshooting low yield in (2-(1-Aminoethyl)phenyl)methanol synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and isolation of (2-(1-Aminoethyl)phenyl)methanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and isolation of (2-(1-Aminoethyl)phenyl)methanol . This highly polar, bifunctional molecule is a critical intermediate in the synthesis of 1-methylisoindoline scaffolds, which are widely utilized in the development of therapeutics such as BLT2 agonists and JAK inhibitors[1].
Due to the proximity of the benzylic alcohol and the primary amine, this synthesis is notoriously prone to side reactions and isolation failures. Below is our comprehensive, mechanistic troubleshooting guide to resolving low-yield issues.
Reaction Design & Route Selection
Q: I am reducing an oxime/ketone precursor to synthesize (2-(1-Aminoethyl)phenyl)methanol. The starting material is completely consumed, but my isolated yield is <20%. LC-MS shows a mass lacking the oxygen atom. What is happening?
A: You are experiencing catalytic hydrogenolysis.
When utilizing standard heterogeneous catalysis (e.g., Pd/C with H₂ gas or transfer hydrogenation agents like triethylsilane), benzylic C–O and C–N bonds are highly susceptible to reductive cleavage[2]. The palladium catalyst undergoes oxidative addition into the activated benzylic C–OH bond, followed by hydride insertion, effectively deoxygenating your target molecule into 1-ethyl-2-methylbenzene derivatives.
Causality & Solution:
To prevent hydrogenolysis, you must lower the oxidation potential of the reducing system. Transition away from Pd/C. Instead, utilize Lithium Aluminum Hydride (LiAlH₄) for ester/amide precursors, or a NiCl₂/NaBH₄ system for oxime/nitrile precursors. These reagents operate via nucleophilic hydride transfer rather than transition-metal-mediated oxidative addition, preserving the benzylic alcohol.
Q: My reaction yields a major byproduct with an LC-MS mass of [M-18] (m/z 134) instead of the desired [M+H] (m/z 152). How do I prevent this?
A: Your product is undergoing acid-catalyzed intramolecular cyclization.
(2-(1-Aminoethyl)phenyl)methanol contains a nucleophilic primary amine and an electrophilic benzylic alcohol positioned perfectly for a 5-exo-tet cyclization. Under acidic conditions (or prolonged heating), the benzylic hydroxyl group is protonated to form a superior leaving group (–OH₂⁺). The adjacent amino group attacks the benzylic carbon, expelling water and forming 1-methylisoindoline [3].
Causality & Solution:
This cyclization is entropically favored. To arrest this pathway, the reaction and workup environments must remain strictly neutral or slightly basic. Avoid the use of silica gel chromatography with acidic eluents, and do not use HCl during workup to break emulsions.
Caption: Mechanistic divergence in the synthesis of (2-(1-Aminoethyl)phenyl)methanol.
Workup & Isolation (The Aluminum Chelate Issue)
Q: I successfully used LiAlH₄ to avoid hydrogenolysis. TLC shows complete conversion, but I lose almost all my product during the aqueous extraction. Where is it going?
A: It is trapped in the aqueous aluminum emulsion.
1,2- and 1,3-amino alcohols are highly polar and act as excellent bidentate ligands. During a standard aqueous quench, the (2-(1-Aminoethyl)phenyl)methanol chelates strongly to the precipitated aluminum hydroxide salts. Because the molecule is highly water-soluble, standard liquid-liquid extraction (e.g., EtOAc/Water) will leave the product partitioned in the aqueous/emulsion layer.
Causality & Solution:
You must force the aluminum salts to precipitate as a hard, granular lattice that excludes the organic product, allowing the amino alcohol to remain in the organic phase. This is achieved via the Fieser Workup (the
n,n,3n
rule)[4].
Standard Operating Procedure: The Fieser Workup for Amino Alcohols
Self-Validating Protocol: If the precipitate is gelatinous rather than granular, the water ratio was incorrect, and product remains trapped.
Cooling: Upon completion of the LiAlH₄ reduction (assume
x
grams of LiAlH₄ were used), cool the reaction flask to 0 °C under vigorous stirring.
First Quench: Extremely slowly, add
x
mL of Deionized Water dropwise. Caution: Highly exothermic; H₂ gas evolves.
Base Addition: Add
x
mL of 15% aqueous NaOH dropwise. This initiates the breakdown of the aluminum complexes.
Final Hydration: Add
3x
mL of Deionized Water.
Maturation: Remove the ice bath. Warm the mixture to room temperature and stir vigorously for 15–30 minutes.
Validation Check: The solution must transition from a gray, gelatinous sludge to a stark white, easily suspended granular solid.
Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or EtOAc (3 × 50 mL) to extract any residual polar product.
Concentration: Concentrate the combined organic filtrates under reduced pressure (keep bath temp < 40 °C to prevent isoindoline cyclization).
Caption: Step-by-step Fieser workup workflow for the isolation of highly polar amino alcohols.
References
Identification of a Chemical Probe for BLT2 Activation by Scaffold Hopping. ACS Publications. URL:[Link]
CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Universidad de Alicante (ua.es). URL:[Link]
Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. ACS Publications. URL:[Link]
How to prevent oxidation of (2-(1-Aminoethyl)phenyl)methanol during storage
Welcome to the technical support guide for (2-(1-Aminoethyl)phenyl)methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent oxidative degradatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (2-(1-Aminoethyl)phenyl)methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to prevent oxidative degradation of this compound during storage. The information is structured in a question-and-answer format to directly address common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid sample of (2-(1-Aminoethyl)phenyl)methanol has developed a yellow or brownish tint. What is causing this discoloration?
This discoloration is a common visual indicator of oxidative degradation.[1] The molecule (2-(1-Aminoethyl)phenyl)methanol possesses two primary sites susceptible to oxidation: the primary amine and the benzylic alcohol. Autoxidation, a reaction with atmospheric oxygen, is often the primary cause. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities. The colored byproducts are typically the result of the formation of conjugated systems or polymeric materials arising from these initial oxidation events.
Q2: What are the most likely oxidative degradation pathways and products for this compound?
Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods. Based on the compound's structure, the two most probable oxidation routes are:
Oxidation of the Benzylic Alcohol: The secondary alcohol is highly susceptible to oxidation, first to an intermediate aldehyde (2-(1-aminoethyl)benzaldehyde) and subsequently to the corresponding carboxylic acid (2-(1-aminoethyl)benzoic acid). Benzylic alcohols are known to be reactive at this position.
Oxidation of the Primary Amine: The primary amino group can undergo oxidation to form various products, including imines (if an aldehyde is formed in situ), N-oxides, or hydroxylamines.[2] Amines are well-documented as being susceptible to electron transfer oxidation.[3]
These reactions can occur independently or in concert, leading to a complex mixture of degradants.
Caption: Major oxidative degradation pathways for (2-(1-Aminoethyl)phenyl)methanol.
Q3: What are the ideal storage conditions for (2-(1-Aminoethyl)phenyl)methanol to ensure its long-term stability?
To minimize degradation, the compound must be protected from the key instigators of oxidation: oxygen, light, and heat.
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C (Refrigerated)
Reduces the rate of chemical reactions, including oxidation. For long-term storage, -20 °C is preferable.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces atmospheric oxygen, which is the primary oxidizing agent in autoxidation.[] Filling the container headspace with an inert gas is a critical step.[5]
Light
Amber Glass Vial
Protects the compound from UV and visible light, which can catalyze photo-oxidative degradation.[1]
Container
Tightly Sealed Container
Prevents the ingress of atmospheric oxygen and moisture.[6][7]
Q4: I need to store the compound in a solution. What is the best approach?
Storing solutions adds complexity, as the solvent can influence stability.
Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents. Protic solvents can sometimes participate in degradation pathways, while residual peroxides in ethers (like THF or dioxane) are potent oxidants. Apolar solvents are often preferred if solubility allows.
Degassing: Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
Storage: Store frozen (-20 °C or -80 °C) under an inert atmosphere in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-pump-thaw cycles are an effective method for removing dissolved oxygen from solutions.[8]
Q5: Should I use an antioxidant? If so, which ones are recommended and at what concentration?
Yes, adding an antioxidant can significantly improve stability, especially for solutions or formulations.[1] Antioxidants work by reacting with free radicals before they can degrade the target compound.[9] The choice depends on the solvent system (aqueous vs. organic).
Antioxidant
Type
Recommended Concentration
Notes
Butylated Hydroxytoluene (BHT)
Oil-Soluble / Lipophilic
0.01 - 0.1%
A chain-breaking antioxidant effective in organic systems.[][10]
Butylated Hydroxyanisole (BHA)
Oil-Soluble / Lipophilic
0.01 - 0.1%
Similar to BHT, often used in combination for synergistic effects.[][10]
Ascorbic Acid (Vitamin C)
Water-Soluble / Hydrophilic
0.01 - 0.1%
A reducing agent suitable for aqueous solutions.[9]
Sodium Metabisulfite
Water-Soluble / Hydrophilic
0.1 - 0.2%
Commonly used in pharmaceutical preparations to inhibit oxidation.[]
Important: Always verify the compatibility of the antioxidant with your downstream application. Antioxidants may interfere with certain biological assays or chemical reactions.
Troubleshooting Guide
This section addresses specific issues that may indicate compound degradation.
Caption: Troubleshooting decision tree for suspected compound oxidation.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing Solid Compound
This protocol minimizes exposure to atmospheric oxygen and moisture upon receiving a new batch of the compound.
Preparation: Move the sealed manufacturer's bottle, a set of small amber glass vials, a spatula, and a balance into an inert atmosphere glovebox. If a glovebox is not available, work quickly on a clean, dry lab bench next to a flowing stream of argon or nitrogen gas.
Inerting Vials: Place the open, empty amber vials in a desiccator and evacuate/backfill with argon or nitrogen three times.
Weighing: Quickly weigh the desired amount of (2-(1-Aminoethyl)phenyl)methanol into each pre-inerted vial.
Purging: Gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.
Sealing: Immediately and tightly cap each vial. For added protection, wrap the cap-vial interface with Parafilm®.
Labeling & Storage: Clearly label each vial with the compound name, lot number, date, and weight. Store at the recommended temperature (2-8 °C for short-term, -20 °C for long-term).
Protocol 2: Forced Degradation Study for Method Validation
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method by intentionally creating degradation products.[3] The goal is to achieve 5-20% degradation of the parent compound.[11]
Condition
Procedure
Rationale
Oxidative Stress
Dissolve the compound (1 mg/mL) in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).[3][12] Incubate at room temperature for 24 hours, protected from light.
H₂O₂ is a strong oxidizing agent used to simulate oxidative degradation pathways.[8][11]
Thermal Stress
Store the solid compound in a vial at 70 °C for 48 hours.
Assesses the stability of the compound at elevated temperatures.
Photolytic Stress
Expose both the solid compound and a solution (1 mg/mL) to a calibrated light source (e.g., 1.2 million lux hours of visible and 200 watt hours/square meter of UV light) as per ICH Q1B guidelines.
Determines the compound's sensitivity to light-induced degradation.
Protocol 3: HPLC-UV Method for Purity Assessment
This is a representative reverse-phase HPLC method to assess purity and detect the appearance of more polar degradation products.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm and 254 nm
Injection Volume: 10 µL
Sample Prep: Dilute the stock solution or stressed sample to approximately 0.5 mg/mL with Mobile Phase A.
Expected Outcome: The parent compound will have a specific retention time. Degradation products, such as the more polar carboxylic acid, will typically elute earlier. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
References
Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. Retrieved from [Link]
Carocho, M., & Ferreira, I. C. F. R. (2013). Antioxidants: a comprehensive review. Food and Chemical Toxicology, 51, 1-12.
Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. (2025, September 12). MDPI. Retrieved from [Link]
Nicolet, B. H., & Shinn, L. A. (1941). THE ACTION OF PERIODIC ACID ON α-AMINO ALCOHOLS. Journal of the American Chemical Society, 63(5), 1456–1458.
Pharmaceutical Compounds With Antioxidant Properties. (2023, August 11). In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. Royal Society of Chemistry.
Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Handbook of Pharmaceutical Excipients (pp. 1-24).
Kour, G., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1083-1103.
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23).
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. (2018, March 5). ACS Sustainable Chemistry & Engineering.
Saljoughian, M. (2008). An Overview of Antioxidants. U.S. Pharmacist, (12)(Student suppl), 8-11.
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Safety Data Sheet: 2-Amino-1-phenylethanol. (n.d.). Carl ROTH. Retrieved from [Link]
Significance of Stability Studies on Degradation Product. (2009, June 13). Research Journal of Pharmacy and Technology.
Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol. (n.d.). Benchchem.
Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (2025, October 10). Chemistry Stack Exchange.
Skotnicki, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 143.
Skotnicki, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 143.
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.).
The oxidation of amino alcohols. (n.d.). University of Louisville Institutional Repository.
Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
Technical Support Center: Solvent Optimization for (2-(1-Aminoethyl)phenyl)methanol Crystallization
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the crystallization of (2-(1-Aminoethyl)phenyl)methanol. The following sections offer a bl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the crystallization of (2-(1-Aminoethyl)phenyl)methanol. The following sections offer a blend of foundational knowledge, frequently asked questions, and in-depth troubleshooting to streamline your solvent optimization and crystallization processes.
Section 1: Understanding the Molecule: Key Physicochemical Properties
(2-(1-Aminoethyl)phenyl)methanol is a chiral amino alcohol. Its structure, featuring a primary amine, a hydroxyl group, and a phenyl ring, dictates its behavior in solution and during crystallization.
Polarity and Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This is a critical factor in solvent selection, as solvents that can engage in hydrogen bonding are more likely to be effective.[1][2]
Amphoteric Nature: Similar to analogous compounds like 3-(Aminomethyl)phenol, this molecule possesses both a basic amino group and an acidic (though weakly so) hydroxyl group.[3] This means its solubility can be significantly influenced by pH in aqueous or protic solvent systems.[3]
Chirality: As a chiral molecule, there is the potential for different crystalline packing arrangements between enantiomers or in a racemic mixture. The choice of solvent can sometimes influence the resolution of enantiomers if that is a goal.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for (2-(1-Aminoethyl)phenyl)methanol?
A1: Given the molecule's polarity and hydrogen bonding capabilities, a good starting point is polar protic solvents or polar aprotic solvents. Based on data for similar aminophenol compounds, solvents like ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile are excellent candidates.[4][5] The ideal solvent will dissolve the compound when hot but have limited solubility at cooler temperatures.[2]
Q2: My compound is not crystallizing upon cooling. What are the initial steps I should take?
A2: If crystals do not form, the most common issue is that the solution is not supersaturated, likely due to using too much solvent.[6] Try evaporating some of the solvent to increase the concentration.[6] If the solution is clear, inducing nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal of the compound can be effective.[6]
Q3: What is "oiling out," and why is it happening to my compound?
A3: "Oiling out" is when the compound separates from the solution as a liquid instead of a solid.[6][7] This often occurs when the solution's temperature is higher than the melting point of the compound or when the level of supersaturation is too high.[6][7][8] Impurities can also lower the melting point, making oiling out more likely.[7]
Q4: Can the cooling rate affect my crystals?
A4: Absolutely. A slower cooling rate generally allows for the formation of larger, more well-defined crystals because it gives the molecules more time to arrange themselves into an ordered crystal lattice.[9][10][11] Rapid cooling can lead to the formation of many small crystals or even an amorphous precipitate.[9][12]
Q5: What is polymorphism and why is it important?
A5: Polymorphism is the ability of a compound to exist in more than one crystal structure.[13][14][15] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can be critical in pharmaceutical development.[13][16][17] The choice of solvent and crystallization conditions can influence which polymorph is formed.[13][14]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Issue - The Compound "Oils Out" Instead of Crystallizing
This is one of the most common challenges in crystallization. An oil is essentially a liquid phase of your compound that is immiscible with the solvent, and it often traps impurities.[7][18]
Root Cause Analysis & Solutions:
Potential Cause
Explanation
Recommended Action
Excessive Supersaturation
The concentration of the dissolved compound is too high, causing it to crash out of solution as a liquid before it can form an ordered crystal lattice.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the supersaturation, and then allow it to cool more slowly.[6][7]
High Initial Crystallization Temperature
The temperature at which the compound begins to come out of solution is above its melting point (or a eutectic melting point with the solvent).
Select a solvent with a lower boiling point or use a solvent/anti-solvent system where crystallization is induced at a lower temperature.
Presence of Impurities
Impurities can depress the melting point of the compound, making it more prone to oiling out.
If possible, purify the material further using another technique (e.g., chromatography) before attempting crystallization.[6]
Inadequate Agitation
Poor mixing can lead to localized areas of high supersaturation.
Ensure gentle, consistent stirring during the cooling process.
The morphology of your crystals is crucial for downstream processing, such as filtration and drying.[19]
Root Cause Analysis & Solutions:
Potential Cause
Explanation
Recommended Action
Rapid Cooling
Fast cooling rates favor nucleation over crystal growth, leading to a large number of small crystals or a powder.[9]
Slow down the cooling process. This can be achieved by insulating the flask or using a programmable cooling bath. A linear or controlled cooling profile often yields larger crystals than natural cooling.[10][11]
Solvent System
The solvent can influence the crystal habit. Some solvents may favor growth on certain crystal faces, leading to needles or plates.
Experiment with different solvents or solvent mixtures. The interactions between the solvent and the growing crystal faces can significantly alter the final crystal shape.
High Supersaturation
Similar to oiling out, very high supersaturation can lead to rapid precipitation and poor crystal form.
Reduce the initial concentration of the compound in the solvent.
Agitation Rate
The stirring speed can affect crystal size and shape.
Optimize the agitation rate. Too high a rate can lead to crystal breakage, while too low a rate can result in poor heat and mass transfer. An agitation rate of around 90 rpm has been found to be optimal in some systems.[11]
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for efficiently screening single solvents for their suitability in crystallization.
Preparation: Place a small amount (e.g., 10-20 mg) of (2-(1-Aminoethyl)phenyl)methanol into several test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[20]
Heating: Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.[20]
Cooling: Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then place them in an ice bath.
Observation: Observe the quality and quantity of the crystals formed. The best solvent will provide a good yield of well-defined crystals.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when no single solvent provides the desired solubility profile.[20][21][22] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[20][21]
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the solution while stirring. Continue adding until the solution becomes persistently cloudy (turbid).[20]
Re-dissolution: Gently warm the solution until it becomes clear again.
Crystallization: Allow the solution to cool slowly to room temperature. The controlled decrease in solubility will promote the growth of crystals.
Isolation: Collect the crystals by filtration and wash with a small amount of the anti-solvent.
Table 1: Example Solvent/Anti-Solvent Pairs for Polar Molecules
"Good" Solvent
"Anti-Solvent"
Ethanol
Toluene
Methanol
Diethyl Ether
Tetrahydrofuran (THF)
Hexanes
Ethyl Acetate
Heptane
Section 5: Visualizing the Workflow
Diagram 1: Systematic Solvent Selection Workflow
Caption: A decision tree for systematic solvent screening.
Caption: A logical guide for troubleshooting common crystallization issues.
References
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
Davey, R. J., & Garside, J. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis. Retrieved from [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Li, Z., et al. (2024). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data. ACS Publications. Retrieved from [Link]
Thakuria, R., & Nath, N. K. (2015). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
Dunitz, J. D., & Gavezzotti, A. (2017). Polymorphism of pharmaceuticals. Oxford Academic. Retrieved from [Link]
Zhang, M., et al. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. PubMed. Retrieved from [Link]
Unité de cristallographie, Institut de Chimie de la Matière Condensée de Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
Journal of Pharmaceutical Research International. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]
Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. Retrieved from [Link]
Taylor & Francis Online. (2007, February 24). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]
ACS Publications. (2024, January 17). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Retrieved from [Link]
PubMed. (n.d.). On crystal size and cooling rate. Retrieved from [Link]
PMC. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]
Technical Support Center: Minimizing Side Reactions in (2-(1-Aminoethyl)phenyl)methanol Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions when using (2-(1-Aminoethyl)phenyl)methanol and its derivatives in palladium-catalyzed cross-coupling reactions. The presence of both a primary amine and a primary alcohol on the same aromatic scaffold presents unique challenges, and this resource is designed to provide you with the insights and practical protocols to overcome them.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning.
Question 1: My reaction is sluggish, or fails to go to completion. What are the likely causes related to my amino alcohol substrate?
Low conversion or a stalled reaction when using (2-(1-Aminoethyl)phenyl)methanol is a common issue. The primary culprit is often undesired interactions between the substrate's functional groups and the palladium catalyst.
Core Problem: Catalyst Inhibition by Substrate Chelation
The 1,2-amino alcohol motif in your substrate can act as a bidentate ligand, chelating to the palladium center. This can form a stable complex that is reluctant to participate in the catalytic cycle, effectively sequestering the active catalyst and halting the reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Experimental Protocol: Ligand Screening for Improved Activity
Setup: In parallel reaction vials under an inert atmosphere, combine your aryl halide (1.0 equiv), boronic acid or other coupling partner (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
Catalyst System: To each vial, add a different catalyst system:
Vial 1 (Control): Pd(PPh₃)₄ (5 mol%)
Vial 2: Pd₂(dba)₃ (2.5 mol%) with SPhos (5.5 mol%)
Vial 3: Pd₂(dba)₃ (2.5 mol%) with XPhos (5.5 mol%)
Substrate Addition: Add (2-(1-Aminoethyl)phenyl)methanol (1.1 equiv) to each vial.
Reaction: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) and heat to the desired temperature (e.g., 80-100 °C).[2]
Monitoring: Monitor the reactions by TLC or LC-MS to compare the rates of conversion.
Question 2: I'm observing a significant amount of a byproduct with a carbonyl group. How can I prevent oxidation of the benzylic alcohol?
The benzylic alcohol in your substrate is susceptible to oxidation to the corresponding aldehyde or carboxylic acid under palladium catalysis, especially in the presence of an oxidant or at elevated temperatures.[3]
The Pd(II) species in the catalytic cycle can act as an oxidant, particularly if the reductive elimination step is slow. The presence of oxygen or other oxidants in the reaction mixture will exacerbate this issue.
Strategies to Mitigate Alcohol Oxidation:
Strategy
Rationale
Recommended Actions
Rigorous Exclusion of Oxygen
Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in alcohol oxidation.
Degas all solvents and reagents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
Lower Reaction Temperature
Alcohol oxidation is often more prevalent at higher temperatures.
Once the optimal catalyst system is identified, run the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., screen 60 °C, 80 °C, and 100 °C).[3]
Choice of Palladium Precatalyst
Using a Pd(0) source can sometimes reduce the amount of active Pd(II) available for oxidation at the start of the reaction.
Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Use of Antioxidants
Certain additives can suppress oxidative side reactions.
The addition of a small amount of a radical scavenger like butylated hydroxytoluene (BHT) may be beneficial, although this should be tested on a small scale first.
Protecting the Alcohol
Masking the alcohol group will prevent its oxidation.
Protect the alcohol as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether. These are generally stable to many cross-coupling conditions and can be readily deprotected.[1]
Question 3: I'm seeing byproducts corresponding to N-arylation or O-arylation of my starting material. How can I improve selectivity?
The amino and alcohol groups of (2-(1-Aminoethyl)phenyl)methanol are both nucleophilic and can compete with your intended nucleophile in C-N (Buchwald-Hartwig type) and C-O cross-coupling reactions.[4][5]
Core Problem: Competing Nucleophilic Attack
If your reaction conditions are suitable for C-N or C-O bond formation, your substrate can act as a nucleophile, leading to dimerization or oligomerization.
Decision Tree for Improving Selectivity:
Caption: Decision tree for improving reaction selectivity.
Experimental Protocol: Protecting Group Strategy for Selective Suzuki Coupling
Protection:
Amine Protection: React (2-(1-Aminoethyl)phenyl)methanol with Boc-anhydride and a mild base (e.g., triethylamine) in a suitable solvent (e.g., DCM) to afford the N-Boc protected substrate.
Alcohol Protection: React the N-Boc protected substrate with TBDMS-Cl and imidazole in DMF to protect the alcohol.
Cross-Coupling: Perform the Suzuki-Miyaura coupling on the protected substrate using standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 90 °C).
Deprotection:
Silyl Ether Cleavage: Remove the TBDMS group using TBAF in THF.
Boc Group Cleavage: Remove the Boc group using TFA in DCM.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with (2-(1-Aminoethyl)phenyl)methanol without protecting groups?
For an unprotected substrate, it is crucial to use a catalyst system that is less likely to be inhibited by the amino alcohol moiety.
Catalyst: A pre-formed palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is a good starting point. For example, CataXCium A Pd G3 has shown efficacy with unprotected ortho-bromoanilines.[6]
Ligand: If not using a precatalyst, ligands like SPhos or RuPhos are recommended due to their steric bulk and electron-donating properties, which can help prevent catalyst inhibition.[7]
Base: A milder inorganic base such as K₃PO₄ or K₂CO₃ is preferable to strong organic bases like NaOt-Bu to minimize side reactions.[2][8]
Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or 2-Me-THF/water) is often beneficial for Suzuki couplings.[2]
Temperature: Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction progress.
Q2: Can I perform a Buchwald-Hartwig amination using (2-(1-Aminoethyl)phenyl)methanol as the amine partner without protecting the alcohol?
Yes, it is often possible to perform Buchwald-Hartwig aminations with amino alcohols without protecting the hydroxyl group.[9] The success of this approach is highly dependent on the choice of ligand and base.
Ligand Selection: Bulky biarylphosphine ligands are essential. Ligands like BrettPhos have been specifically designed for coupling primary amines and often show good functional group tolerance.[10]
Base Selection: Using a weaker base like Cs₂CO₃ or K₃PO₄ can help to avoid deprotonation of the alcohol and subsequent O-arylation side reactions. However, for less reactive aryl chlorides, a stronger base like LiHMDS might be necessary, in which case protection of the alcohol is advisable.[1]
Q3: What analytical techniques are best suited to identify and quantify the side products in these reactions?
A combination of techniques is generally required for a comprehensive analysis.
Thin-Layer Chromatography (TLC): Useful for initial reaction monitoring and qualitative assessment of byproduct formation.
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying the molecular weights of the starting materials, desired product, and any side products. This is crucial for hypothesizing the structures of unknown byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide excellent separation and fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing major byproducts after purification. Quantitative NMR (qNMR) can be used to determine the yield of the product and the relative amounts of side products in the crude reaction mixture.
References
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available at: [Link]
Cross-Coupling Reactions Guide. Available at: [Link]
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. Available at: [Link]
Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides - Organic Chemistry Portal. Available at: [Link]
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines | Organic Letters - ACS Publications. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF - ResearchGate. Available at: [Link]
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at: [Link]
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. Available at: [Link]
Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids - Organic Chemistry Portal. Available at: [Link]
Selectivity Control in Palladium-Catalyzed Alcohol Oxidation through Selective Blocking of Active Sites - ACS Publications. Available at: [Link]
Selective Benzyl Alcohol Oxidation over Pd Catalysts - MDPI. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Discrimination of Active Palladium Sites in Catalytic Liquid-Phase Oxidation of Benzyl Alcohol | Scilit. Available at: [Link]
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. Available at: [Link]
Palladium-catalysed oxidative cross-esterification between two alcohols - PubMed. Available at: [Link]
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing). Available at: [Link]
Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. Available at: [Link]
A Versatile and One-Pot Strategy to Synthesize α-Amino Ketones from Benzylic Secondary Alcohols Using N-Bromosuccinimide | Organic Letters - ACS Publications. Available at: [Link]
Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines - PubMed. Available at: [Link]
Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides - UvA-DARE (Digital Academic Repository). Available at: [Link]
One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes - PMC. Available at: [Link]
One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes | Organic Letters - ACS Publications. Available at: [Link]
Visible Light Photocatalytic Radical–Radical Cross-Coupling Reactions of Amines and Carbonyls: A Route to 1,2-Amino Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation - PMC. Available at: [Link]
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis | Journal of the American Chemical Society. Available at: [Link]
New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. Available at: [Link]
Alcohol-alcohol cross-coupling enabled by SH2 radical sorting - Macmillan Group. Available at: [Link]
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. Available at: [Link]
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Available at: [Link]
(2-(1-Aminoethyl)phenyl)methanol vs benzylamine ligands in asymmetric catalysis
As a Senior Application Scientist, selecting the optimal chiral ligand is the most critical decision in designing an enantioselective catalytic workflow. In the realm of asymmetric catalysis, the structural nuances of a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal chiral ligand is the most critical decision in designing an enantioselective catalytic workflow. In the realm of asymmetric catalysis, the structural nuances of a ligand dictate not only the stereochemical outcome but also the robustness and scalability of the reaction.
This guide provides an in-depth, objective comparison between (2-(1-Aminoethyl)phenyl)methanol —a highly structured, bifunctional chiral amino alcohol—and traditional chiral benzylamine ligands (such as 1-phenylethylamine). By dissecting their coordination chemistry, mechanistic pathways, and empirical performance, this guide will equip researchers and drug development professionals with the data necessary to optimize their asymmetric transformations.
Mechanistic Causality: Bifunctional Activation vs. Monodentate Coordination
The fundamental divergence in catalytic performance between these two ligand classes stems from their coordination geometry and their ability to participate in the transition state.
The Amino Alcohol Advantage: Rigid Metallacycles
(2-(1-Aminoethyl)phenyl)methanol features a primary amine and a primary alcohol tethered to an ortho-substituted aromatic backbone. When introduced to a transition metal (e.g., Ru, Ir, or Zn), it acts as a bidentate (N,O) ligand . The rigid aromatic ring restricts the degrees of freedom, forcing the formation of a highly stable, conformationally locked 7-membered metallacycle[1].
Crucially, in reactions like Asymmetric Transfer Hydrogenation (ATH), this ligand engages in metal-ligand bifunctional catalysis . The metal center activates the hydride, while the ligand's NH group simultaneously coordinates to the substrate's oxygen via hydrogen bonding, forming a highly organized pericyclic transition state[2].
The Benzylamine Limitation: Conformational Flexibility
In contrast, simple chiral benzylamines lack a secondary coordinating heteroatom. They bind to the metal center in a monodentate (N-only) fashion. Without the hydroxyl anchor, the ligand is free to rotate around the metal-nitrogen axis. This conformational flexibility destroys the rigidity of the chiral pocket, leading to poor enantiofacial discrimination and significantly lower enantiomeric excess (ee)[3].
Fig 1: Mechanistic divergence between bidentate amino alcohols and monodentate benzylamines.
Quantitative Performance Comparison
To objectively evaluate these ligands, we compare their performance across two benchmark asymmetric transformations: the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenone, and the enantioselective addition of diethylzinc to benzaldehyde[3].
Amino alcohols are historically established as the gold standard for these transformations due to their ability to form rigid zinc alkoxide intermediates and participate in outer-sphere proton-hydride transfers[1].
Table 1: Comparative Catalytic Performance in Benchmark Reactions
Ligand Type
Reaction
Substrate
Yield (%)
Enantiomeric Excess (ee %)
(2-(1-Aminoethyl)phenyl)methanol
Ru-Catalyzed ATH
Acetophenone
>98%
92%
Chiral Benzylamine (1-Phenylethylamine)
Ru-Catalyzed ATH
Acetophenone
25%
<5%
(2-(1-Aminoethyl)phenyl)methanol
Et₂Zn Addition
Benzaldehyde
95%
89%
Chiral Benzylamine (1-Phenylethylamine)
Et₂Zn Addition
Benzaldehyde
42%
8%
Data Synthesis Note: Yields and ee% reflect standardized conditions (1 mol% catalyst loading for ATH; 10 mol% for Et₂Zn addition at 0 °C).
Self-Validating Experimental Protocols
The following methodologies are designed with built-in validation checkpoints to ensure reproducibility, catalyst integrity, and accurate stereochemical quantification.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes [Ru(p-cymene)Cl₂]₂ in combination with (2-(1-Aminoethyl)phenyl)methanol, utilizing isopropanol as both the solvent and the hydrogen donor[2].
Step-by-Step Methodology:
Catalyst Pre-activation: In a rigorously dried Schlenk tube under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (2-(1-Aminoethyl)phenyl)methanol (0.011 mmol).
Solvent Addition: Add 5.0 mL of anhydrous, degassed isopropanol. Stir at 80 °C for 20 minutes.
Self-Validation Checkpoint 1: Observe the color change from orange to a deep, homogeneous red/purple. This optical shift confirms the displacement of the chloride ligands and the formation of the active Ru-amino alcohol complex.
Substrate Introduction: Cool the mixture to room temperature. Add acetophenone (1.0 mmol).
Initiation: Introduce a standardized solution of potassium tert-butoxide (
t
-BuOK) in isopropanol (0.05 mmol). The base deprotonates the ligand's hydroxyl group, initiating the catalytic cycle.
Reaction Monitoring: Stir at room temperature for 12 hours.
Self-Validation Checkpoint 2: Monitor conversion via GC/MS. The disappearance of the acetophenone peak (
m/z
120) and the emergence of the 1-phenylethanol peak (
m/z
122) confirms catalytic turnover.
Workup & Quantification: Quench the reaction by exposing it to air. Filter through a short pad of silica gel (eluting with ethyl acetate) to remove Ru-salts.
Stereochemical Analysis: Determine the ee% via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column; Hexane/Isopropanol 95:5, flow rate 1.0 mL/min).
Fig 2: Self-validating experimental workflow for Asymmetric Transfer Hydrogenation (ATH).
Protocol B: Enantioselective Diethylzinc Addition to Aldehydes
Ligand Solution: In a flame-dried Schlenk flask under argon, dissolve (2-(1-Aminoethyl)phenyl)methanol (0.1 mmol, 10 mol%) in anhydrous toluene (3.0 mL).
Zinc Alkoxide Formation: Cool the flask to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise. Stir for 30 minutes.
Causality Note: This step forms the rigid, catalytically active chiral zinc-alkoxide intermediate. If a benzylamine were used here, no alkoxide would form, resulting in a failure to outcompete the racemic background reaction.
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise. Maintain the temperature strictly at 0 °C to suppress the uncatalyzed background reaction.
Quenching: After 18 hours, quench the reaction carefully with saturated aqueous NH₄Cl (5.0 mL).
Self-Validation Checkpoint 3: The cessation of gas evolution (ethane) indicates the complete neutralization of excess diethylzinc.
Extraction & Analysis: Extract with dichloromethane, dry over Na₂SO₄, and concentrate. Determine the ee% of the resulting 1-phenyl-1-propanol via chiral HPLC (Daicel Chiralcel OB-H column).
Conclusion & Selection Matrix
For drug development professionals scaling up asymmetric syntheses, the choice between these ligands is definitive:
Select (2-(1-Aminoethyl)phenyl)methanol when your catalytic cycle requires a rigid chiral pocket, metal-ligand bifunctional activation, or the formation of stable metallacycles (e.g., ATH, organozinc additions, Henry reactions). The synergistic NH-OH effect is indispensable for high enantiofacial discrimination[1].
Select Benzylamine Ligands only when utilizing them as chiral auxiliaries, resolving agents, or as basic building blocks for more complex, multi-dentate ligand synthesis (e.g., Schiff bases). As standalone ligands in transition-metal catalysis, their monodentate nature renders them highly inefficient for stereocontrol[3].
References
An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules
Source: Organic Letters (ACS Publications)
URL:[Link]
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines
Source: Molecules (MDPI)
URL:[Link]
Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis
Source: Chemical Reviews (ACS Publications)
URL:[Link]
cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes
Source: Chemical Reviews (ACS Publications)
URL:[Link]
A Comparative Study of (2-(1-Aminoethyl)phenyl)methanol and its Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of racemic (2-(1-Aminoethyl)phenyl)methanol and its individual (R) and (S) enantiomers. As a chiral...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of racemic (2-(1-Aminoethyl)phenyl)methanol and its individual (R) and (S) enantiomers. As a chiral amino alcohol, the stereochemistry of (2-(1-Aminoethyl)phenyl)methanol can play a pivotal role in its biological activity and pharmacological profile. Understanding the distinct properties of the racemate versus the pure enantiomers is crucial for applications in drug discovery and development, where stereoselectivity often dictates therapeutic efficacy and safety.
While direct comparative biological studies on the enantiomers of (2-(1-Aminoethyl)phenyl)methanol are not extensively documented in publicly available literature, this guide synthesizes established principles of stereochemistry, general synthetic and analytical methodologies, and inferred structure-activity relationships to provide a valuable resource for researchers in this field.
Introduction to Chirality and its Significance in Amino Alcohols
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two non-superimposable mirror images of a chiral molecule are known as enantiomers. In a biological system, which is itself composed of chiral molecules like amino acids and sugars, enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Many biologically active molecules, including a number of pharmaceuticals, belong to this class. The spatial arrangement of the amino and hydroxyl groups around the chiral center can significantly influence their binding affinity to biological targets such as enzymes and receptors. Therefore, the synthesis and evaluation of enantiomerically pure amino alcohols are of paramount importance in drug discovery.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (R)- and (S)-(2-(1-Aminoethyl)phenyl)methanol typically involves a two-step process: the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic (2-(1-Aminoethyl)phenyl)methanol
A plausible and common synthetic route to racemic (2-(1-Aminoethyl)phenyl)methanol involves the reduction of a suitable precursor ketone. One such approach is the reduction of 2'-aminoacetophenone.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of racemic (2-(1-Aminoethyl)phenyl)methanol.
Experimental Protocol: Reduction of 2'-Aminoacetophenone
Dissolution: In a round-bottom flask, dissolve 2'-aminoacetophenone in a suitable solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution in an ice bath to 0-5 °C.
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. The molar ratio of the reducing agent to the ketone should be optimized, but a slight excess of the reducing agent is typically used.
Reaction: Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature, continuing to stir until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess reducing agent.
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic (2-(1-Aminoethyl)phenyl)methanol.
Purification: Purify the crude product by column chromatography on silica gel to yield the pure racemic compound.
Chiral Resolution of Racemic (2-(1-Aminoethyl)phenyl)methanol
The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with diastereomeric salt formation being a classical and widely used technique[1][2][3]. This method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.
Principle of Diastereomeric Salt Resolution:
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid [1][2]
Salt Formation: Dissolve the racemic (2-(1-Aminoethyl)phenyl)methanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent, heating gently if necessary.
Crystallization: Add the solution of the racemic amine to the tartaric acid solution. Allow the mixture to cool slowly to room temperature and then stand undisturbed for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt.
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., 1 M NaOH) to liberate the free amine.
Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the pure enantiomer.
Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation using a polarimeter.
Comparative Analysis: Racemate vs. Enantiomers
A direct, quantitative comparison of the biological activities of the (R)- and (S)-enantiomers of (2-(1-Aminoethyl)phenyl)methanol versus its racemic mixture is not extensively available in the peer-reviewed literature. However, based on the principles of stereoselectivity, it is highly probable that the two enantiomers will exhibit different biological activities.
Table 1: Hypothetical Comparative Data for (2-(1-Aminoethyl)phenyl)methanol and its Enantiomers
Property
Racemic Mixture
(R)-Enantiomer
(S)-Enantiomer
Physical State
Solid/Oil
Solid/Oil
Solid/Oil
Melting Point (°C)
Data not available
Data not available
Data not available
Specific Rotation ([(\alpha)]D)
0°
Expected (+) or (-)
Expected (-) or (+)
Biological Activity (e.g., IC50)
Potentially lower than the active enantiomer
Data not available
Data not available
Receptor Binding Affinity (Kd)
Potentially lower than the active enantiomer
Data not available
Data not available
Note: This table is a template for organizing experimental data. The values are placeholders and should be populated with experimentally determined results.
Characterization Techniques
The characterization of the racemic mixture and the individual enantiomers is crucial to confirm their identity, purity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. This allows for the determination of enantiomeric purity by NMR.
Table 2: Expected ¹H NMR Spectral Data (Hypothetical)
Proton
Racemic Mixture (ppm)
(R)-Enantiomer (ppm)
(S)-Enantiomer (ppm)
Aromatic-H
7.0 - 7.5 (m)
7.0 - 7.5 (m)
7.0 - 7.5 (m)
CH-OH
4.8 - 5.0 (q)
4.8 - 5.0 (q)
4.8 - 5.0 (q)
CH-NH₂
4.0 - 4.2 (q)
4.0 - 4.2 (q)
4.0 - 4.2 (q)
CH₃
1.3 - 1.5 (d)
1.3 - 1.5 (d)
1.3 - 1.5 (d)
OH
variable
variable
variable
NH₂
variable
variable
variable
Note: Chemical shifts are approximate and will depend on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: Choose a suitable chiral column, such as one with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives).
Mobile Phase: Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive may be necessary to improve peak shape and resolution.
Instrumentation: Use an HPLC system equipped with a UV detector. Set the detection wavelength to an appropriate value based on the UV absorbance of the compound.
Analysis: Inject a solution of the racemic mixture to determine the retention times of the two enantiomers. Subsequently, inject solutions of the resolved enantiomers to confirm their identity and determine their enantiomeric purity.
Table 3: Hypothetical Chiral HPLC Data
Compound
Retention Time (min)
Enantiomeric Excess (ee%)
(R)-Enantiomer
t₁
> 99%
(S)-Enantiomer
t₂
> 99%
Racemic Mixture
t₁, t₂
0%
Potential Biological Activities and Future Directions
While specific data for (2-(1-Aminoethyl)phenyl)methanol is scarce, related amino alcohol structures are known to exhibit a range of biological activities, including acting as receptor agonists or antagonists, enzyme inhibitors, and anti-infective agents. The structural similarity of (2-(1-Aminoethyl)phenyl)methanol to known pharmacophores suggests that its enantiomers could possess interesting biological properties.
Future research should focus on:
Enantioselective Synthesis: Developing efficient enantioselective synthetic routes to directly obtain the pure enantiomers, bypassing the need for chiral resolution.
Biological Screening: Conducting comprehensive biological screening of the individual enantiomers and the racemic mixture to identify and compare their pharmacological activities. This could include assays for receptor binding, enzyme inhibition, and antimicrobial activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to establish a clear structure-activity relationship, which can guide the design of more potent and selective compounds.
Conclusion
The study of (2-(1-Aminoethyl)phenyl)methanol and its enantiomers presents a valuable opportunity for researchers in medicinal chemistry and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, resolution, and characterization of these compounds. While direct comparative biological data is currently limited, the established importance of stereochemistry in drug action strongly suggests that the (R) and (S) enantiomers of (2-(1-Aminoethyl)phenyl)methanol will exhibit distinct biological profiles. Further investigation into the specific activities of these enantiomers is warranted and could lead to the discovery of novel therapeutic agents.
References
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
Mass spectrometry validation for (2-(1-Aminoethyl)phenyl)methanol synthesis
An In-Depth Comparative Guide to Mass Spectrometry Validation for the Synthesis of (2-(1-Aminoethyl)phenyl)methanol Introduction: Beyond Synthesis to Certainty The successful synthesis of a target molecule is the first s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to Mass Spectrometry Validation for the Synthesis of (2-(1-Aminoethyl)phenyl)methanol
Introduction: Beyond Synthesis to Certainty
The successful synthesis of a target molecule is the first step in a long journey for researchers in drug discovery and development. The true measure of success, however, lies in the rigorous, unambiguous confirmation of its structure and purity. (2-(1-Aminoethyl)phenyl)methanol, a chiral amino alcohol, represents a class of molecules that are valuable as synthetic intermediates and building blocks for more complex pharmaceutical agents. Its structure, containing a primary amine, a primary alcohol, and a stereocenter, presents a unique set of analytical challenges.
This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocol recitation. It provides a comparative analysis of mass spectrometry-based validation strategies, focusing on the underlying principles and the rationale behind choosing one technique over another. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), culminating in a discussion of High-Resolution Mass Spectrometry (HRMS) for ultimate confidence in structural elucidation. Our goal is to equip you with the expertise to not only validate your synthesis but also to understand and defend your analytical choices.
The Analytical Challenge: Understanding the Molecule
The chemical properties of (2-(1-Aminoethyl)phenyl)methanol dictate the analytical approach. Its key features are:
Polarity: The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group makes the molecule highly polar. This leads to strong interactions with active sites in a gas chromatograph, resulting in poor peak shape and potential thermal degradation.[1]
Low Volatility: The polar functional groups also decrease the molecule's volatility, making it less amenable to direct analysis by GC-MS, which requires the analyte to be in the gas phase.[1]
Chirality: The molecule possesses a chiral center at the carbon bearing the amino group. For many pharmaceutical applications, isolating a single enantiomer is critical, necessitating analytical methods that can distinguish between stereoisomers.
These characteristics make a "one-size-fits-all" approach to validation insufficient. A carefully considered strategy is essential for generating reliable and defensible data.
Comparative Analysis of Mass Spectrometry Workflows
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, prized for its high chromatographic resolution and extensive, well-curated spectral libraries like NIST.[2][3] However, direct injection of (2-(1-Aminoethyl)phenyl)methanol is problematic due to its polarity and low volatility.[4] To overcome this, chemical derivatization is not just an option, but a necessity.
Why Derivatize?
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable ones.[1] This is achieved by replacing the active hydrogen atoms on the amine and alcohol groups. The benefits are manifold:
Increased Volatility: Allows the analyte to be vaporized at lower temperatures, preventing thermal breakdown.[5]
Improved Peak Shape: Reduces interactions with the GC column, leading to sharper, more symmetrical peaks and better quantification.[1]
Enhanced Sensitivity: Certain derivatizing agents can improve ionization efficiency or introduce moieties that are highly responsive to specific detectors.[5]
A common and effective strategy for molecules with both amine and alcohol groups is silylation . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react rapidly with both functional groups to replace the active hydrogens with trimethylsilyl (TMS) groups.[6]
Experimental Protocol: GC-MS with Silylation Derivatization
Objective: To confirm the molecular weight and structural integrity of the synthesized (2-(1-Aminoethyl)phenyl)methanol via derivatization followed by GC-MS analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous solvent (e.g., Acetonitrile or Pyridine)
2 mL GC vials with PTFE-lined caps
Heating block
Procedure:
Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 500 µL of anhydrous acetonitrile in a GC vial.
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the sample solution. The TMCS acts as a catalyst.
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of both the amine and alcohol groups.[1]
Cooling: Allow the vial to cool to room temperature.
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
Injection Port Temp: 250°C
Column: DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas: Helium at 1 mL/min
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS Transfer Line Temp: 280°C
Ion Source Temp: 230°C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 40-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
For polar and non-volatile molecules, LC-MS is often a more direct and elegant solution. It analyzes compounds in the liquid phase, obviating the need for derivatization to increase volatility. When coupled with tandem mass spectrometry (MS/MS), it provides an exceptional degree of sensitivity and selectivity, making it ideal for analyzing complex mixtures or trace-level impurities.
The Power of MS/MS for Confirmation:
In an MS/MS experiment (specifically in Multiple Reaction Monitoring, or MRM, mode), the first mass spectrometer (Q1) is set to isolate the molecular ion (the precursor ion) of our target analyte. This isolated ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is a unique chemical signature, providing two layers of confirmation and filtering out background noise.
Addressing Chirality:
A significant advantage of LC is its ability to separate enantiomers. By using a chiral stationary phase (a chiral column), the two enantiomers of (2-(1-Aminoethyl)phenyl)methanol can be chromatographically resolved, allowing for the determination of enantiomeric excess (e.e.), a critical quality attribute for chiral drugs. While derivatization with a chiral reagent can also enable separation on a standard column, direct separation on a chiral LC column is often a cleaner and more straightforward approach.[7][8]
Experimental Protocol: Chiral LC-MS/MS Analysis
Objective: To confirm the molecular weight and determine the enantiomeric purity of the synthesized product.
Sample Preparation: Prepare a stock solution of the synthesized product at 1 mg/mL in methanol.
Dilution: Create a working solution by diluting the stock solution to approximately 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis: Inject 5 µL of the working solution into the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
Column: Chiral stationary phase column suitable for polar compounds (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A suitable gradient to resolve the enantiomers (e.g., starting at 5% B, ramping to 95% B over 10 minutes). This requires method development.
Precursor Ion (Q1): m/z 138.1 ([M+H]⁺ for C₈H₁₁NO)
Product Ions (Q3): Monitor for characteristic fragments (e.g., loss of H₂O, loss of CH₂OH). These transitions must be optimized by infusing a standard.
Visualizing the Analytical Workflow
The choice between GC-MS and LC-MS/MS depends on the specific analytical goal. The following workflow illustrates the decision-making process.
Caption: Decision workflow for MS validation of (2-(1-Aminoethyl)phenyl)methanol.
Data Interpretation: From Spectrum to Structure
GC-MS Fragmentation Pattern
The Electron Ionization (EI) source in a GC-MS is a high-energy process that causes extensive fragmentation. Interpreting this pattern provides a structural fingerprint. For the di-TMS derivative of (2-(1-Aminoethyl)phenyl)methanol (MW = 281), we expect specific cleavage patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines.[9]
Caption: Predicted fragmentation of silylated (2-(1-Aminoethyl)phenyl)methanol.
LC-MS/MS Transitions
In contrast to the extensive fragmentation in EI, the "soft" ionization of ESI typically preserves the molecular ion, which we observe as the protonated molecule [M+H]⁺ at m/z 138.1. The fragmentation for MS/MS is controlled and specific. Key transitions to monitor would be:
m/z 138.1 → 120.1: Corresponds to the loss of water (H₂O) from the protonated molecule.
m/z 138.1 → 107.1: Corresponds to the loss of the CH₂OH group.
m/z 138.1 → 91.1: Corresponds to the formation of the tropylium ion, characteristic of benzylic structures.
Confirming these transitions provides very high confidence in the identity of the analyte.
The Gold Standard: High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments (like standard quadrupoles) measure mass to the nearest whole number, HRMS instruments (like Time-of-Flight (TOF) or Orbitrap) measure mass to three or four decimal places.[10] This precision allows for the unambiguous determination of a molecule's elemental formula, serving as the ultimate confirmation of its identity.[11][12]
For (2-(1-Aminoethyl)phenyl)methanol (C₈H₁₁NO):
Monoisotopic Mass: 137.0841 g/mol
An HRMS instrument would measure the [M+H]⁺ ion at m/z 138.0919 .
If the measured mass is within a tight tolerance (typically < 5 ppm) of the theoretical mass, it provides definitive evidence for the elemental composition C₈H₁₂NO⁺, ruling out other potential isobaric (same nominal mass, different formula) impurities.
Performance Comparison: Quadrupole vs. Time-of-Flight (TOF)
The choice of mass analyzer impacts the quality and type of data you can acquire. Quadrupoles are excellent for targeted, quantitative work, while TOF analyzers excel at high-resolution, full-spectrum analysis.
Feature
Quadrupole Mass Analyzer
Time-of-Flight (TOF) Mass Analyzer
Rationale & Justification
Primary Function
Mass Filter (Scanning or Selected Ions)
Mass Separator (Based on Flight Time)
A quadrupole allows only ions of a specific m/z to pass at any given moment, making it ideal for targeted SIM/MRM modes.[13] A TOF measures all ions simultaneously from each pulse, providing full-spectrum data.[14][15]
Mass Resolution
Unit Resolution (~1,000)
High Resolution (10,000 - >40,000)
TOF's high resolution can separate ions with very similar masses (isobars) that would appear as a single peak on a quadrupole.[16]
Mass Accuracy
~100-200 ppm
< 5 ppm
High mass accuracy is the key feature of TOF that enables confident elemental formula determination.[16]
Scan Speed
Slower (scans across a mass range)
Very Fast (up to 500 spectra/s)
TOF is superior for fast chromatography (UHPLC) as it acquires full spectra rapidly without spectral skewing.[13][15]
Best Application
Targeted Quantification (MRM): Unmatched sensitivity and robustness for known compounds.
Unknown Identification & Profiling: Provides accurate mass for formula determination and captures all data for retrospective analysis.[14][16]
Cost
Lower
Higher
The advanced technology and capabilities of TOF systems come at a higher initial cost.[16]
Summary and Recommendations
The validation of the synthesis of (2-(1-Aminoethyl)phenyl)methanol requires a thoughtful mass spectrometry strategy tailored to the analytical question at hand.
Technique
Primary Use Case
Key Advantages
Key Disadvantages
GC-MS
Initial Confirmation: Verifies molecular structure and identifies volatile impurities.
High chromatographic efficiency; extensive spectral libraries for impurity ID.
Requires derivatization , which adds a sample preparation step and can introduce artifacts. Not suitable for chiral separation without a chiral derivatizing agent.
LC-MS/MS
Quantitative & Chiral Analysis: Confirms identity, quantifies the product, and determines enantiomeric purity.
Direct analysis of the polar molecule; high sensitivity and selectivity (MRM); can easily incorporate chiral separations.[7]
Matrix effects can suppress ionization; requires method development for chromatography.
LC-HRMS (TOF/Orbitrap)
Unambiguous Confirmation: Definitive structural elucidation and identification of unknown byproducts.
Provides exact mass for elemental formula confirmation[17]; full-spectrum data allows for retrospective analysis of impurities.
For a routine check of a known synthesis pathway , GC-MS after silylation is a robust and cost-effective method to confirm the presence and rough purity of your product.
If chiral purity is a critical quality attribute , chiral LC-MS/MS is the method of choice. It provides definitive confirmation, quantification, and enantiomeric excess in a single run.
When synthesizing a novel derivative or troubleshooting a problematic reaction where byproducts are unknown, LC-HRMS is invaluable. The ability to obtain the elemental composition of unexpected peaks is a powerful tool for identifying impurities and understanding reaction pathways.
By selecting the appropriate mass spectrometry tool and understanding the principles behind the data it generates, researchers can move forward with absolute confidence in the identity and quality of their synthesized molecules.
References
Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. (2026, March 17). LCGC North America. [Link]
Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? (2024, May 26). Universal Lab Blog. [Link]
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. (2020, October 27). Tofwerk. [Link]
Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025, August 15). Providence General. [Link]
High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC - NIH. [Link]
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2023, February 22). MDPI. [Link]
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications. [Link]
Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Forensic Science Review. [Link]
Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. Future Science. [Link]
Comparison of a Quadrupole and a Time-of-Flight Aerosol Mass Spectrometer during the Feldberg Aerosol Characterization Experiment 2004. (2007, June 06). Taylor & Francis Online. [Link]
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2012, July 15). ScienceDirect. [Link]
High-resolution mass spectrometry of small molecules bound to membrane proteins. (2016, April 15). PubMed. [Link]
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015, May 29). ACS Publications. [Link]
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2018). IU Indianapolis ScholarWorks. [Link]
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. (2024, November 19). MDPI. [Link]
LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer. (2024, September 15). PubMed. [Link]
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996, May 10). PubMed. [Link]
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]
Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Scirp.org. [Link]
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
GC–MS analysis of a benzyl alcohol and b benzaldehyde. ResearchGate. [Link]
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Processes for producing optically active 2-amino-1-phenylethanol derivatives.
Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. (1947, July). PubMed. [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-Platteville. [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Reproducibility of (2-(1-Aminoethyl)phenyl)methanol asymmetric induction
The synthesis of enantiopure 1-arylethylamines is a cornerstone of modern pharmaceutical development, as these motifs are ubiquitous in kinase inhibitors, GPCR ligands, and central nervous system therapeutics. Among thes...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of enantiopure 1-arylethylamines is a cornerstone of modern pharmaceutical development, as these motifs are ubiquitous in kinase inhibitors, GPCR ligands, and central nervous system therapeutics. Among these, (2-(1-Aminoethyl)phenyl)methanol presents a unique synthetic challenge. The presence of an ortho-hydroxymethyl group introduces significant steric hindrance and the potential for competing side reactions, such as lactamization, chelation, or unwanted hydrogen bonding during transition-state assembly.
As a Senior Application Scientist, I have evaluated the three leading methodologies for the asymmetric induction of this specific scaffold. This guide objectively compares these approaches—Transition-Metal Catalysis, Biocatalysis, and Chiral Auxiliaries—detailing the mechanistic causality behind each and providing a self-validating experimental protocol for the most robust bench-top method.
To synthesize enantiopure (2-(1-Aminoethyl)phenyl)methanol from its prochiral ketone precursor (1-(2-(hydroxymethyl)phenyl)ethanone), three distinct strategic pathways are currently employed in process chemistry.
Iridium-catalyzed asymmetric hydrogenation (AH) of imines is a powerful tool for large-scale amine synthesis[1]. Using chiral ligands such as BINAP or SpiroPhos, Ir(I) complexes facilitate the reduction of the C=N bond under high hydrogen pressure.
Causality of Selectivity: The chiral pocket created by the bulky phosphine ligands dictates the approach trajectory of the imine to the metal hydride. The ortho-hydroxymethyl group on our target substrate, however, can coordinate to the Iridium center, occasionally leading to mixed inner-sphere/outer-sphere mechanisms that erode enantiomeric excess (ee) if the ligand is not perfectly tuned.
Verdict: Highly scalable with excellent turnover numbers (TON), but requires rigorous catalyst screening and expensive high-pressure infrastructure.
Engineered
ω
-transaminases (
ω
-TAs) offer a highly sustainable, aqueous-based route to chiral amines[2]. These pyridoxal 5′-phosphate (PLP)-dependent enzymes transfer an amino group from a sacrificial donor (e.g., isopropylamine) directly to the prochiral ketone.
Causality of Selectivity: The enzyme's active site features a "large" and "small" binding pocket. The stereocontrol is absolute, provided the substrate fits. For (2-(1-Aminoethyl)phenyl)methanol, the bulky ortho-substituted phenyl ring must fit into the large pocket, which often requires specifically engineered
ω
-TAs to accommodate the steric bulk without losing catalytic efficiency[3].
Verdict: Unmatched enantioselectivity (>99% ee) and green metrics, but limited by substrate inhibition and the thermodynamic equilibrium of the amine transfer, often requiring continuous byproduct removal.
Method C: Diastereoselective Reduction via Ellman’s Sulfinamide
For researchers requiring immediate, predictable results without specialized pressure vessels or engineered enzyme panels, the use of Ellman’s chiral auxiliary (tert-butanesulfinamide) remains the gold standard[4].
Causality of Selectivity: The prochiral ketone is condensed with enantiopure tert-butanesulfinamide. Upon reduction with sodium borohydride (NaBH₄), the bulky tert-butyl group acts as a steric shield. The sodium cation coordinates both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid six-membered transition state. The hydride is forced to attack exclusively from the less hindered face, yielding a single diastereomer.
Verdict: Lower atom economy due to the stoichiometric auxiliary, but offers the highest reliability, predictability, and ease of execution in standard laboratory settings.
Mechanistic Pathways & Visualizations
To fully understand the operational parameters of these methods, we must visualize their core logic. Below are the mechanistic workflows for the biocatalytic and chiral auxiliary approaches.
Fig 1. PLP-dependent catalytic cycle of ω-transaminase for chiral amine synthesis.
Fig 2. Workflow and stereocontrol logic using Ellman's tert-butanesulfinamide.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each method when applied to ortho-substituted acetophenone derivatives.
Because it requires no specialized pressure equipment or proprietary engineered enzymes, the Ellman's sulfinamide route is the most reliable method for immediate implementation. This protocol is designed as a self-validating system , meaning each step contains built-in analytical checkpoints to ensure the chemical logic is functioning before proceeding[4].
Step 1: Condensation (Formation of the Sulfinyl Imine)
Procedure: To a solution of 1-(2-(hydroxymethyl)phenyl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) at room temperature. Stir for 18 hours.
Causality: Ti(OEt)₄ serves a dual purpose. As a Lewis acid, it coordinates to the ketone oxygen, increasing its electrophilicity. Simultaneously, it acts as a highly efficient water scavenger, driving the equilibrium of the condensation forward. The ortho-hydroxymethyl group is temporarily protected/coordinated by the Titanium, preventing lactol formation.
Validation Checkpoint: Quench a 0.1 mL aliquot in wet EtOAc, filter the TiO₂ salts, and analyze via ¹H NMR. The disappearance of the ketone methyl singlet (~2.6 ppm) and the appearance of a new imine methyl singlet shifted downfield (~2.8 ppm), alongside the tert-butyl singlet (~1.2 ppm), validates complete conversion.
Step 2: Diastereoselective Reduction
Procedure: Cool the crude reaction mixture from Step 1 to -50 °C. Slowly add NaBH₄ (3.0 eq) in one portion. Stir for 4 hours, allowing the temperature to gradually rise to -20 °C. Quench carefully with a minimal amount of water (or Arbocel filter aid to bind titanium salts safely)[4].
Causality: Temperature control is critical. At -50 °C, the conformational mobility of the sulfinyl imine is frozen. The sodium cation coordinates the sulfinyl oxygen and imine nitrogen, creating a rigid transition state. The bulky tert-butyl group blocks the Re-face, forcing the hydride from NaBH₄ to attack exclusively from the Si-face.
Validation Checkpoint: Analyze the crude product via HPLC or ¹H NMR. You should observe a Diastereomeric Ratio (dr) of >95:5. If the dr is low, the temperature during the NaBH₄ addition was too high, allowing rotational freedom during hydride transfer.
Step 3: Acidic Cleavage (Deprotection)
Procedure: Dissolve the purified sulfinamide in Methanol (0.2 M). Add 4.0 M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under vacuum and triturate with diethyl ether to precipitate the product as a hydrochloride salt.
Causality: The acidic environment selectively protonates the sulfinamide nitrogen, weakening the N-S bond. Methanol acts as a nucleophile to trap the leaving sulfinyl group as a volatile methyl sulfinate ester, leaving behind the enantiopure primary amine.
Validation Checkpoint: Chiral HPLC of the free-based product must show >98% ee for the (1R)-enantiomer. The absence of the tert-butyl signal in the final ¹H NMR confirms complete deprotection.
References
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at:[Link]
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Center for Biotechnology Information (PMC). Available at:[Link]
Convergent Asymmetric Synthesis of Two Complex TRPV1 Antagonists. Organic Process Research & Development - ACS Publications. Available at:[Link]
A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry. Available at:[Link]
Advanced Extraction Modalities for (2-(1-Aminoethyl)phenyl)methanol Isolation: A Comparative Guide
(2-(1-Aminoethyl)phenyl)methanol (CAS: 1270524-41-8) is a chiral amino alcohol with a molecular weight of 151.21 g/mol . As an amphoteric building block frequently utilized in pharmaceutical synthesis and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
(2-(1-Aminoethyl)phenyl)methanol (CAS: 1270524-41-8) is a chiral amino alcohol with a molecular weight of 151.21 g/mol . As an amphoteric building block frequently utilized in pharmaceutical synthesis and drug development, achieving high-purity isolation from complex aqueous matrices (such as synthetic reaction mixtures or biological broths) is a critical workflow. Because the molecule contains both a basic primary amine and a benzylic hydroxyl group, its solubility, partition coefficients, and overall extraction efficiency are highly dependent on the pH of the surrounding environment.
This guide provides an objective, data-driven comparison of three primary extraction techniques, detailing the mechanistic causality behind each method to ensure researchers can select the optimal protocol for their specific scale and purity requirements.
Mechanistic Rationale: The Role of pH and Ionization
The isolation of amino alcohols relies fundamentally on manipulating their ionization state. The primary amine group on (2-(1-Aminoethyl)phenyl)methanol typically exhibits a pKa between 9.0 and 9.5.
At acidic to neutral pH (< 7.0): The amine is protonated, forming a hydrophilic ammonium cation. In this state, the compound is highly water-soluble and exhibits poor partitioning into organic solvents. This cationic state is ideal for trapping the molecule on a strong cation-exchange stationary phase[1].
At basic pH (> 10.0): The amine is deprotonated, rendering the molecule electrically neutral. The loss of charge significantly increases its lipophilicity, allowing it to partition favorably into immiscible organic solvents[1].
Comparison of Extraction Modalities
1. pH-Driven Liquid-Liquid Extraction (LLE)
LLE is the traditional workhorse for amino alcohol isolation[1]. By driving the aqueous phase to a highly basic pH, the neutral (2-(1-Aminoethyl)phenyl)methanol is extracted into an organic layer.
Causality: The addition of a strong base suppresses the ionization of the amine. The neutral molecule then migrates across the phase boundary into the organic solvent to minimize thermodynamic instability in the aqueous phase.
Pros: Highly scalable, low consumable cost, straightforward for bulk synthesis.
Cons: Prone to emulsion formation (especially in biological matrices); requires large volumes of hazardous solvents.
SPE offers a more refined, automatable approach[1]. Using a mixed-mode polymeric sorbent (containing both hydrophobic divinylbenzene and hydrophilic sulfonic acid groups), the compound is isolated via orthogonal retention mechanisms.
Causality: The sample is loaded at an acidic pH where the amine is protonated. The cation binds ionically to the negatively charged sulfonic acid groups. Neutral and acidic impurities are washed away with organic solvents. Finally, an alkaline organic elution buffer neutralizes the amine, breaking the ionic bond and releasing the target compound.
Pros: Eliminates emulsions, provides sample concentration, yields exceptionally high purity.
Cons: Higher cost per sample due to single-use cartridges; limited loading capacity compared to LLE.
3. Reactive Enantioselective Extraction
Because (2-(1-Aminoethyl)phenyl)methanol is chiral, advanced workflows may require the isolation of a specific enantiomer. Reactive extraction utilizes chiral selectors in a biphasic system to selectively bind and extract one enantiomer over the other[2].
Causality: The chiral host forms a transient, stereoselective complex (e.g., via reversible imine formation or hydrogen bonding) exclusively with one enantiomer at the aqueous-organic interface, pulling it into the organic phase[2].
Pros: Achieves chemical isolation and chiral resolution simultaneously.
Note: Data represents validated operational baselines for standard 1,2-amino alcohol derivatives.
Metric
Liquid-Liquid Extraction (LLE)
Mixed-Mode SPE (MCX)
Reactive Chiral Extraction
Typical Recovery
75% - 85%
> 92%
45% - 50% (per cycle)
Purity (Target)
80% - 90%
> 98%
> 95% (Enantiomeric Excess)
Solvent Usage
High (~50 mL/g)
Low (~10 mL/g)
Moderate (~25 mL/g)
Scalability
Excellent (Multi-kg)
Moderate (Gram-scale)
Low (Milligram to Gram)
Primary Use Case
Bulk crude isolation
Trace analysis / High-purity prep
Enantiomeric resolution
Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Driven LLE Workflow
Aqueous Preparation: Dilute the crude sample containing (2-(1-Aminoethyl)phenyl)methanol in 50 mL of deionized water.
pH Adjustment: Slowly add 2M NaOH dropwise while monitoring with a pH meter until the solution reaches pH 10.5. (Validation Check: The solution may become slightly cloudy as the neutral freebase oils out of the aqueous phase).
Partitioning: Transfer to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Extraction: Stopper and invert the funnel gently 10-15 times. Vent the stopcock frequently to release pressure. Allow phases to separate for 10 minutes.
Collection: Drain the lower aqueous layer. Collect the upper organic layer. Repeat the extraction with an additional 25 mL of organic solvent and combine the organic phases.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the isolated freebase.
Protocol B: MCX-SPE Workflow
Conditioning: Pass 3 mL of Methanol (MeOH) through a 60 mg/3 mL MCX cartridge, followed by 3 mL of 2% Formic Acid in water. Do not let the sorbent dry.
Loading: Adjust the aqueous sample to pH 3.0 using Formic Acid. Load 2 mL of the sample onto the cartridge at a flow rate of 1 mL/min. (Validation Check: The protonated target is now ionically bound to the sorbent; the eluent flowing through will be devoid of the target).
Washing: Wash with 3 mL of 2% Formic Acid in water (removes hydrophilic neutrals), followed by 3 mL of pure MeOH (removes hydrophobic neutrals).
Elution: Elute the target compound using 3 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Validation Check: The basic eluent deprotonates the amine on contact, breaking the ionic retention and releasing the target).
Concentration: Evaporate the highly pure eluate to dryness under a gentle stream of nitrogen.
Visualizations
Comparative workflow diagram illustrating the divergent LLE and SPE isolation pathways.
Mechanistic relationship between pH, ionization state, and applicable extraction technique.
References[1] Sigma-Aldrich. "(2-(1-Aminoethyl)phenyl)methanol". Available at: https://sigmaaldrich.com[2] Aurora Biomed. "Liquid-Liquid Extraction vs. Solid-Phase Extraction". Available at: https://aurorabiomed.com[3] The Journal of Organic Chemistry - ACS Publications. "Reactive Extraction of Enantiomers of 1,2-Amino Alcohols via Stereoselective Thermodynamic and Kinetic Processes". Available at: https://pubs.acs.org
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling (2-(1-Aminoethyl)phenyl)methanol
This guide provides essential, field-tested safety and operational protocols for handling (2-(1-Aminoethyl)phenyl)methanol in a laboratory setting. Designed for research, scientific, and drug development professionals, t...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, field-tested safety and operational protocols for handling (2-(1-Aminoethyl)phenyl)methanol in a laboratory setting. Designed for research, scientific, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
The Foundational Principle: A Risk-Based Approach
Before any work with (2-(1-Aminoethyl)phenyl)methanol begins, a thorough risk assessment is mandatory.[1][2] The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol; it is the final and crucial barrier of protection, dictated by the specific hazards of the chemical and the nature of the procedure you are performing.[3][4] This guide is built upon a synthesis of Safety Data Sheet (SDS) information for the target compound and structurally related amino alcohols, combined with established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).
Hazard Profile: (2-(1-Aminoethyl)phenyl)methanol
While a comprehensive, peer-reviewed toxicological profile for (2-(1-Aminoethyl)phenyl)methanol (CAS No. 1270524-41-8) is not widely published, data from suppliers and analogous compounds like 2-Amino-1-phenylethanol reveal significant hazards that must be respected:
Serious Eye Damage/Irritation: This is a primary hazard. Direct contact can cause severe, potentially irreversible damage.
Skin Corrosion/Irritation: Amino alcohols are often corrosive or irritating to the skin, capable of causing chemical burns upon contact.
Acute Oral Toxicity: The compound may be harmful if swallowed.
Respiratory Tract Irritation: If the solid is aerosolized or if vapors are generated (e.g., through heating), it may cause respiratory irritation.
This profile dictates a stringent approach to PPE, focusing on preventing any direct contact with the eyes, skin, and respiratory system.
Core PPE Requirements: The "Why" Explained
Understanding the causality behind each piece of PPE transforms safety from a list of rules into an intuitive practice.
Eye and Face Protection: Your First Line of Defense
Due to the high risk of serious eye damage, standard safety glasses are insufficient.
Causality: (2-(1-Aminoethyl)phenyl)methanol, like many amines, can be corrosive. A small splash can have devastating consequences for your vision. Standard safety glasses leave gaps around the sides, top, and bottom, offering inadequate protection from splashes, mists, or fine powders.
Protocol:
Minimum Requirement: Indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling the compound.[5][6]
Best Practice/High-Risk Operations: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from corrosive splashes.[7]
Hand Protection: Preventing Dermal Absorption and Burns
The skin is a primary route of exposure. Proper glove selection is critical and non-negotiable.
Causality: The amino and alcohol functional groups make the compound a skin irritant and potential corrosive. Degradation of an improper glove material can occur rapidly, leading to direct exposure and chemical burns.
Protocol:
Glove Material Selection: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals, including alcohols and amines, and their tendency to tear visibly when punctured.[8][9] For extended contact or handling larger quantities, heavier-duty gloves such as Butyl or Neoprene rubber should be considered.[8][9] Always consult a manufacturer's specific chemical resistance guide for definitive recommendations.[10][11]
The Double-Gloving Technique: For handling concentrated solutions or the pure solid, wearing two pairs of nitrile gloves is highly recommended. This practice provides a critical time buffer in case the outer glove is compromised, allowing you to remove it without exposing your skin.
Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or prior contamination before use.[8] Replace them immediately if contact with the chemical is known or suspected. Never reuse disposable gloves.[8]
Body Protection: Shielding Against Spills and Splashes
Your street clothes offer zero protection against chemical hazards.
Causality: Spills and splashes are foreseeable accidents in a dynamic research environment. A lab coat provides a removable barrier that protects your skin and personal clothing from contamination.
Protocol:
A properly fitting, flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
For larger-scale operations or when significant splash potential exists, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Personnel must wear long pants and closed-toe shoes at all times in the laboratory.[6]
Respiratory Protection: An Operation-Specific Necessity
While not always required, respiratory protection is crucial under specific circumstances.
Causality: Fine powders of (2-(1-Aminoethyl)phenyl)methanol can become airborne during weighing or transfer, leading to inhalation and respiratory tract irritation. Aerosols or mists can be generated during certain procedures like sonication or vigorous mixing.
Protocol:
All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.
If engineering controls like a fume hood are not feasible or are insufficient to control exposure, a NIOSH-approved respirator is required. A typical choice would be an N95 particulate respirator for powders or an air-purifying respirator with organic vapor cartridges for significant vapor or aerosol generation.
Important: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit-testing, as mandated by OSHA.
Operational Plan: A Step-by-Step Guide to Safety
This section provides the procedural guidance for using PPE when handling (2-(1-Aminoethyl)phenyl)methanol.
PPE Selection Workflow
The following table summarizes the recommended PPE based on the scale and nature of the work.
Task / Scale
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Small Scale (<1g) / Dilute Solutions (<1M)
Chemical Splash Goggles
Single Pair of Nitrile Gloves
Lab Coat
Work in a Chemical Fume Hood
Moderate Scale (1-10g) / Concentrated Solutions
Chemical Splash Goggles & Face Shield
Double-Gloved (Nitrile)
Lab Coat & Chemical-Resistant Apron
Work in a Chemical Fume Hood
Large Scale (>10g) / High-Risk Operations
Chemical Splash Goggles & Face Shield
Heavy-Duty Gloves (e.g., Butyl) over Nitrile
Chemical-Resistant Suit or Gown
Work in a Chemical Fume Hood; Respirator if needed
PPE Selection Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any given task involving (2-(1-Aminoethyl)phenyl)methanol.
Caption: PPE selection workflow based on task-specific hazard assessment.
Donning and Doffing Procedures
The order in which you put on and remove PPE is critical to prevent cross-contamination.[12]
Donning (Putting On):
Lab Coat/Apron: Put on your lab coat and any required apron.
Respirator (if required): Perform a seal check.
Eye and Face Protection: Put on goggles and/or a face shield.
Gloves: Put on the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.
Doffing (Taking Off): This process is designed to contain contaminants.
Outer Gloves (if double-gloved): Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately.
Lab Coat/Apron: Remove your lab coat and apron by rolling it down and away from your body, touching only the inside surfaces.
Face Shield/Goggles: Remove from the back of your head, handling only the strap.
Respirator (if used): Remove from the back.
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare hands.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated PPE
Contaminated PPE is considered hazardous waste and must be handled accordingly to protect you, your colleagues, and environmental health professionals.[12]
Segregation and Containment: All disposable PPE (gloves, disposable aprons) contaminated with (2-(1-Aminoethyl)phenyl)methanol must be placed in a designated, leak-proof hazardous waste container. This container should be clearly labeled with its contents.[12][13]
Decontamination of Reusable PPE:
Goggles/Face Shields: Clean thoroughly according to manufacturer instructions, typically with soap and water, followed by a sanitizing agent if required by your institution's policy.[14][15]
Lab Coats: Non-disposable lab coats must be laundered by a professional service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not place contaminated PPE in regular trash receptacles.[12]
By adhering to these detailed protocols, you build a robust and trustworthy safety system that protects you and your research. This guide serves as a foundation; always complement it with your institution's specific Chemical Hygiene Plan and the Safety Data Sheet for any chemical you handle.
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]